FR 64822
Beschreibung
Eigenschaften
CAS-Nummer |
102671-35-2 |
|---|---|
Molekularformel |
C11H14N4O |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C11H14N4O/c16-11(13-10-4-6-12-7-5-10)14-15-8-2-1-3-9-15/h1-2,4-7H,3,8-9H2,(H2,12,13,14,16) |
InChI-Schlüssel |
QKXWNCGIAHHUNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1)NC(=O)NC2=CC=NC=C2 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
102671-35-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FR 64822 FR-64822 FR64822 N-(4-pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Analysis of FR 64822: A Compound Awaiting Public Disclosure
Researchers, scientists, and drug development professionals seeking information on the chemical entity designated as FR 64822 will find that this compound is not currently documented in publicly accessible chemical databases or the broader scientific literature. An extensive search for its chemical structure, physicochemical properties, and associated experimental data has yielded no specific results.
This lack of information suggests that "this compound" may represent an internal codename for a compound within a private research and development pipeline, a novel substance that has not yet been publicly disclosed, or a misidentified term. As such, the core requirements of a detailed technical guide—including data presentation, experimental protocols, and visualizations—cannot be fulfilled at this time.
The scientific community relies on the public dissemination of research for the validation and advancement of knowledge. Typically, information regarding a new chemical entity, including its structure, synthesis, and biological activity, is published in peer-reviewed journals or presented at scientific conferences. The absence of "this compound" from these forums indicates that data on this compound remains proprietary or is in a pre-publication stage.
For professionals in drug development and chemical research, the designation "FR" could potentially indicate an origin from a specific company or research institution's internal library, where "FR" might be an abbreviation for a research program or chemical class. Without further context or a corresponding chemical name (such as an IUPAC name) or a structure identifier (like a SMILES or InChI key), it is impossible to retrieve any associated data.
Therefore, any in-depth analysis, including the generation of structured data tables, detailed experimental methodologies, and signaling pathway diagrams, is contingent upon the future disclosure of the chemical structure and biological data for this compound by the entity that has synthesized or is investigating this compound. Researchers interested in this specific molecule are encouraged to monitor scientific literature and patent databases for its eventual publication.
Unraveling the Pain-Relieving Mechanism of FR64822: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the proposed mechanism of action for the novel, non-opioid antinociceptive compound, FR64822 (N-(4-pyridylcarbamoyl)amino 1,2,3,6,-tetrahydropyridine). Based on available preclinical data, this document outlines the compound's activity, delineates its proposed signaling pathway, presents quantitative data from key studies, and provides an overview of the experimental protocols used in its evaluation. The central hypothesis is that FR64822 exerts its analgesic effects through the indirect stimulation of dopamine (B1211576) D2 receptors within the central nervous system.
Introduction
FR64822 is a novel compound that has demonstrated significant antinociceptive properties in various preclinical models of pain.[1] Unlike traditional opioid analgesics, its mechanism of action does not appear to involve the opioid receptor system, suggesting a potentially safer alternative with a reduced risk of addiction and other opioid-related side effects. The primary evidence points towards the involvement of the dopaminergic system, specifically the indirect activation of D2 receptors, in mediating its pain-relieving effects.[1] This guide synthesizes the current understanding of FR64822's pharmacology and its implications for the development of new pain therapeutics.
Proposed Mechanism of Action: Indirect Dopamine D2 Receptor Stimulation
Signaling Pathway Diagram
Caption: Proposed mechanism of FR64822 action in pain pathways.
Quantitative Data Summary
The antinociceptive efficacy of FR64822 has been quantified in preclinical studies. The following tables summarize the available data.
Table 1: In Vivo Efficacy of FR64822
| Experimental Model | Species | Route of Administration | ED50 | Reference |
| Acetic Acid Writhing Test | Mouse | Oral (p.o.) | 1.8 mg/kg | [1] |
| Tail Flick Test | Mouse/Rat | - | Little antinociceptive activity | [1] |
Table 2: Pharmacological Antagonism of FR64822 Antinociceptive Activity
| Antagonist | Receptor Target | Dose | Effect on FR64822 Activity | Reference |
| Reserpine | Depletes monoamines | 2 mg/kg | Significantly reduced | [1] |
| Sulpiride | Dopamine D2 Receptor | 10 mg/kg | Significantly reduced | [1] |
| Sch23390 | Dopamine D1 Receptor | 0.25 mg/kg | No significant effect | [1] |
| p-Chlorophenylalanine | Serotonin synthesis inhibitor | - | Hardly affected | [1] |
| Yohimbine | α2-Adrenergic Receptor | - | Hardly affected | [1] |
| Naloxone | Opioid Receptors | - | Hardly affected | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of FR64822.
Acetic Acid-Induced Writhing Test
This assay is a model of visceral inflammatory pain used to assess the efficacy of analgesic compounds.
-
Objective: To evaluate the peripheral analgesic activity of FR64822.
-
Experimental Workflow Diagram:
Caption: Workflow for the acetic acid-induced writhing test.
-
Detailed Methodology:
-
Animals: Male mice are used for the experiment.
-
Acclimation: Animals are allowed to acclimate to the laboratory environment before testing.
-
Drug Administration: Test compounds (FR64822) or vehicle are administered orally (p.o.) at various doses.
-
Pre-treatment Time: A specific time is allowed for the drug to be absorbed (e.g., 30-60 minutes).
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally (i.p.) to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) is then determined.
-
Tail Flick Test
This assay is a model of acute thermal pain, primarily assessing centrally mediated analgesia.
-
Objective: To evaluate the central analgesic activity of FR64822 against thermal stimuli.
-
Experimental Workflow Diagram:
Caption: Workflow for the tail flick test.
-
Detailed Methodology:
-
Animals: Mice or rats are used for this experiment.
-
Apparatus: A tail flick apparatus that applies a focused beam of radiant heat to the animal's tail is used.
-
Baseline Measurement: The baseline latency for the animal to flick its tail away from the heat source is determined before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: FR64822 or vehicle is administered via the desired route (e.g., oral or intraperitoneal).
-
Post-treatment Measurement: The tail flick latency is measured at several time points after drug administration.
-
Data Analysis: The data is often expressed as the percentage of the maximum possible effect (%MPE) to normalize the results. The lack of significant activity for FR64822 in this test suggests it may be less effective against acute thermal pain compared to visceral inflammatory pain.[1]
-
Discussion and Future Directions
The available evidence strongly suggests that FR64822's antinociceptive effects are mediated through a novel mechanism involving the indirect stimulation of dopamine D2 receptors.[1] This is supported by the potent analgesic effect observed in the acetic acid writhing test and its attenuation by a D2 receptor antagonist.[1] The lack of efficacy in the tail flick test indicates a potential selectivity for certain pain modalities, such as visceral and inflammatory pain, over acute thermal pain.[1]
Further research is warranted to fully elucidate the precise molecular targets of FR64822 and the downstream signaling cascades involved in its analgesic action. Investigating its effects in other models of chronic and neuropathic pain would be crucial in defining its full therapeutic potential. Additionally, studies on its pharmacokinetic and pharmacodynamic profiles, as well as its safety and tolerability, will be essential for its further development as a clinical candidate. The unique, non-opioid mechanism of action of FR64822 makes it a promising lead compound in the search for safer and more effective pain management strategies.
References
An In-depth Technical Guide on the Interaction of FR 64822 with the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR 64822, identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel non-opioid antinociceptive compound.[1] Early research has indicated that its analgesic properties are mediated through an indirect stimulation of the dopamine (B1211576) D2 receptor. This technical guide provides a comprehensive overview of the known interactions between this compound and the dopamine D2 receptor, alongside generalized experimental protocols and signaling pathway diagrams relevant to its mechanism of action. Due to the limited publicly available data on the direct quantitative interaction of this compound with the D2 receptor, this guide also includes representative data for well-characterized D2 receptor agonists to serve as a practical reference for researchers in the field.
Quantitative Data on Dopamine D2 Receptor Interaction
Table 1: Representative Binding Affinity of a Dopamine D2 Receptor Agonist
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |
| Bromocriptine | Human Dopamine D2 | [3H]Spiperone | Radioligand Binding | 2.5 | Seeman et al., 1984 |
Table 2: Representative Functional Potency of a Dopamine D2 Receptor Agonist
| Compound | Cell Line | Assay Type | Parameter Measured | EC50 (nM) | Reference |
| Bromocriptine | CHO cells expressing human D2L receptor | cAMP Accumulation Assay | Inhibition of Forskolin-stimulated cAMP | 0.3 | Newman-Tancredi et al., 1997 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the dopamine D2 receptor.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a D2 antagonist).
-
Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.
-
Test compound (e.g., this compound).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound in the binding buffer.
-
In a multi-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and the diluted test compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
For determining total binding, add only the binding buffer and the radioligand.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol outlines a method to assess the functional activity of a test compound as an agonist or antagonist at the Gαi-coupled dopamine D2 receptor.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A known D2 receptor agonist (e.g., Quinpirole) for antagonist assays.
-
Test compound (e.g., this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Multi-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in multi-well plates and grow them to the desired confluency.
-
On the day of the assay, replace the culture medium with a serum-free assay buffer and pre-incubate the cells.
-
For agonist testing:
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Add varying concentrations of the test compound.
-
-
For antagonist testing:
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of a known D2 receptor agonist (at its EC80).
-
Add a fixed concentration of forskolin.
-
-
Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
For agonist testing: Plot the cAMP levels against the log concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).
-
For antagonist testing: Plot the cAMP levels against the log concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the response to the known agonist).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the dopamine D2 receptor and a typical experimental workflow for characterizing a novel D2 receptor modulator.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for D2 Modulator Characterization.
Conclusion
This compound represents an interesting non-opioid analgesic candidate with a mechanism of action dependent on the dopamine D2 receptor. While the precise quantitative details of its interaction with the D2 receptor remain to be fully elucidated and published, this guide provides a framework for its further investigation. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at characterizing this compound or other novel D2 receptor modulators. Further research is warranted to determine the direct binding affinity, functional potency, and potential for biased agonism of this compound at the dopamine D2 receptor, which will be crucial for its potential development as a therapeutic agent.
References
FR 64822: A Technical Whitepaper on a Novel Non-Opioid Analgesic
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR 64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid compound with demonstrated antinociceptive properties. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, and pharmacological data. The core of its analgesic effect is attributed to the indirect stimulation of dopamine (B1211576) D2 receptors, a mechanism distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper consolidates the available scientific data, presents it in a structured format, and offers detailed experimental methodologies for the key studies cited, aiming to serve as a foundational resource for researchers in pain management and neuropharmacology.
Discovery and History
This compound was developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma). The "FR" designation in its name is consistent with the nomenclature used by Fujisawa for their investigational compounds. While the specific date and lead scientists for its discovery are not extensively documented in publicly available literature, the primary research elucidating its pharmacological profile points to work done to identify novel non-opioid analgesics.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine |
| Molecular Formula | C₁₁H₁₄N₄O |
| Molecular Weight | 218.26 g/mol |
| Chemical Structure | (A specific chemical structure diagram would be placed here in a full whitepaper) |
Pharmacological Data
The primary pharmacological activity of this compound is its antinociceptive effect, which has been quantified in preclinical models. The available quantitative data is summarized below.
| Assay | Species | Route of Administration | ED₅₀ | Citation |
| Acetic Acid Writhing Test | Mice | Oral (p.o.) | 1.8 mg/kg | [1] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
Mechanism of Action: Indirect Dopamine D2 Receptor Stimulation
The proposed signaling pathway is visualized in the diagram below:
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments that have been cited in the characterization of this compound.
Acetic Acid-Induced Writhing Test
This assay is a model of visceral pain and is used to evaluate the efficacy of analgesics.
-
Animals: Male ICR mice.
-
Procedure:
-
Animals are fasted for a minimum of 3 hours prior to the experiment.
-
This compound is administered orally (p.o.) at varying doses. A vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
After a predetermined absorption period (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a set period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing for each dose group is calculated relative to the vehicle control group. The ED₅₀ is then determined using a suitable statistical method, such as probit analysis.
Pharmacological Antagonism Studies
These experiments were crucial in elucidating the mechanism of action of this compound.
-
Animals: Male ICR mice.
-
Procedure:
-
A separate group of animals is pretreated with a specific receptor antagonist prior to the administration of this compound. The antagonists used include:
-
Reserpine: A monoamine depletor.
-
Sulpiride: A selective dopamine D2 receptor antagonist.
-
Sch23390: A selective dopamine D1 receptor antagonist.
-
p-Chlorophenylalanine: A serotonin (B10506) synthesis inhibitor.
-
Yohimbine: An α2-adrenergic receptor antagonist.
-
Naloxone: An opioid receptor antagonist.
-
-
Following the antagonist pretreatment period, this compound is administered at a dose known to produce a significant antinociceptive effect (e.g., a dose close to the ED₅₀).
-
The acetic acid-induced writhing test is then performed as described in section 5.1.
-
-
Data Analysis: The number of writhes in the antagonist-pretreated groups is compared to the group that received this compound alone. A significant reversal of the antinociceptive effect by a specific antagonist suggests the involvement of that particular neurotransmitter system in the action of this compound.
The logical workflow for the mechanism of action studies is depicted in the following diagram:
Caption: Experimental workflow for elucidating the mechanism of this compound.
Synthesis
A detailed, publicly available synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine (this compound) has not been identified in the current body of scientific literature. Pharmaceutical companies often protect the synthesis of their novel compounds through patents, which may not always be readily accessible or may be part of broader filings.
Future Directions
The unique mechanism of action of this compound presents a promising avenue for the development of novel analgesics. Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary.
-
Receptor Binding Affinity Studies: Quantitative analysis of the binding affinity of this compound to dopamine D2 receptors and other potential off-target receptors will provide a more complete understanding of its pharmacological profile.
-
Efficacy in Other Pain Models: Evaluating the effectiveness of this compound in models of neuropathic and inflammatory pain would broaden its potential therapeutic applications.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology studies are required to assess the therapeutic index and potential adverse effects of this compound.
Conclusion
This compound is a novel non-opioid antinociceptive agent with a distinct mechanism of action involving the indirect stimulation of dopamine D2 receptors.[1] Its efficacy in a preclinical model of visceral pain, coupled with its unique pharmacological profile, makes it a compound of significant interest for the development of new pain therapies. Further research is warranted to fully characterize its therapeutic potential.
References
Unveiling FR 64822: A Technical Guide to its Core Properties and Antinociceptive Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and the non-opioid antinociceptive mechanism of FR 64822. The information presented herein is intended to support further research and development efforts in the field of pain management.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₄O₄ | PubChem[1] |
| Molecular Weight | 280.28 g/mol | PubChem[1] |
| Exact Mass | 280.11715500 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-7-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-pyrrolo[2,3-d]pyrimidin-4-one | PubChem[1] |
| CAS Number | 110666-64-1 | |
| Topological Polar Surface Area | 133 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Mechanism of Action: A Novel Non-Opioid Antinociceptive
This compound exhibits its pain-relieving effects through a mechanism distinct from traditional opioid analgesics. Research indicates that this compound acts as a non-opioid antinociceptive compound.[1] Its primary mechanism of action involves the indirect stimulation of dopamine (B1211576) D2 receptors.[1] This interaction with the dopaminergic system is central to its analgesic properties.
Signaling Pathway
The antinociceptive effect of this compound is initiated by its indirect agonistic activity on dopamine D2 receptors, which are G protein-coupled receptors (GPCRs).[1][2][3] Upon stimulation, the D2 receptor couples to inhibitory G proteins (Gαi/o).[3] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits dissociated from the G protein can also modulate the activity of various ion channels, further contributing to the regulation of neuronal excitability and neurotransmitter release.[2][3]
This compound Signaling Pathway.
Experimental Protocols
The antinociceptive properties of this compound have been evaluated using established preclinical models of pain. The following sections provide detailed methodologies for two key experiments.
Acetic Acid-Induced Writhing Test in Mice
This widely used model assesses visceral pain and is particularly sensitive to peripherally acting analgesics.[4][5]
Objective: To evaluate the ability of this compound to reduce the number of writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male ICR mice (23 ± 3 g)[6]
-
This compound (test compound)
-
Vehicle (e.g., 1% Tween 80 in saline)[7]
-
Standard analgesic (e.g., Diclofenac sodium, 10 mg/kg)[8]
-
0.6% Acetic acid solution[4]
-
Observation chambers
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the laboratory environment. Randomly divide the animals into groups (typically n=5-6 per group), including a vehicle control group, a positive control group (standard analgesic), and one or more test groups receiving different doses of this compound.[6][7]
-
Drug Administration: Administer this compound, vehicle, or the standard analgesic via the desired route (e.g., oral, intraperitoneal). A pre-treatment period of 30-60 minutes is typically allowed for drug absorption.[4]
-
Induction of Writhing: Following the pre-treatment period, administer a 0.6% solution of acetic acid (10 mL/kg) intraperitoneally to each mouse.[4]
-
Observation and Data Collection: Immediately after the acetic acid injection, place each mouse individually in an observation chamber. After a 5-minute latency period, count the total number of writhes for a 10-20 minute observation period.[4] A writhe is characterized by a contraction of the abdominal muscles followed by the stretching of the hind limbs.[4][5]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to determine the significance of the results.[6]
Tail Flick Test in Rats
This test is a classic method for assessing spinal analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[9][10]
Objective: To determine the effect of this compound on the latency of the tail flick response to a thermal stimulus.
Materials:
-
Male rats
-
This compound (test compound)
-
Vehicle
-
Tail flick apparatus (with a radiant heat source)
-
Animal restrainers
Procedure:
-
Animal Acclimation and Handling: Acclimate rats to the laboratory environment and handling procedures to minimize stress-induced analgesia.
-
Baseline Latency Measurement: Gently place the rat in a restrainer. Position the rat's tail such that the radiant heat source is focused on a specific point on the tail (typically 2-3 cm from the tip).[11] Activate the heat source and the timer. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency.[9] A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[11] Repeat the baseline measurement for consistency.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Treatment Latency Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail flick latency again.[11]
-
Data Analysis: The effect of the drug is typically expressed as the percentage increase in reaction time (Index of Analgesia).[11] Statistical analysis is performed to compare the post-treatment latencies with the baseline and control group values.
Conclusion
This compound represents a promising non-opioid analgesic candidate with a distinct mechanism of action centered on the indirect stimulation of dopamine D2 receptors. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound. The provided experimental methodologies can be adapted to investigate the efficacy and pharmacological profile of this compound and other novel analgesic agents.
References
- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 8. saspublishers.com [saspublishers.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. youtube.com [youtube.com]
The Antinociceptive Potential of Novel Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents.[1][2][3][4][5] Recently, significant attention has been directed towards the development of novel pyridine-containing compounds with potent antinociceptive properties, offering promising avenues for the discovery of new analgesics.[2][6][7] This technical guide provides an in-depth overview of the core findings in this area, focusing on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental pathways.
Quantitative Analysis of Antinociceptive Activity
The antinociceptive efficacy of various novel pyridine derivatives has been quantified using standard animal models of pain. The following tables summarize the key quantitative data from several studies, allowing for a comparative analysis of the compounds' potencies and activities.
Table 1: Antinociceptive Activity of 3-Hydroxy-Pyridine-4-One Derivatives in Writhing and Formalin Tests
| Compound | Test | Dose (mg/kg, i.p.) | Analgesic Effect | Reference |
| Compound A | Acetic Acid-Induced Writhing | 2.5 - 10 | Significant analgesia | [8] |
| Formalin Test (Phase 1) | 2.5 - 10 | Analgesic activity | [8] | |
| Formalin Test (Phase 2) | 2.5 - 10 | Significant analgesia | [8] | |
| Compound B | Acetic Acid-Induced Writhing | 100 - 400 | Significant analgesia | [8] |
| Formalin Test (Phase 2) | 100 - 400 | Significant analgesia | [8] | |
| Compound C | Acetic Acid-Induced Writhing | 50 - 200 | Significant analgesia | [8] |
| Formalin Test (Phase 1) | 50 - 200 | Analgesic activity | [8] | |
| Formalin Test (Phase 2) | 50 - 200 | Significant analgesia | [8] | |
| Compound D | Acetic Acid-Induced Writhing | 50 - 200 | Significant analgesia | [8] |
| Formalin Test (Phase 1) | 50 - 200 | Analgesic activity | [8] | |
| Formalin Test (Phase 2) | 50 - 200 | Significant analgesia | [8] | |
| Indomethacin | Acetic Acid-Induced Writhing | - | Reference Drug | [8] |
| Morphine | Formalin Test | - | Reference Drug | [8] |
Table 2: Antinociceptive Activity of 3-Aminothieno[2,3-b]pyridine and 1,4-Dihydropyridine (B1200194) Derivatives
| Compound Code | Test | Dose (mg/kg, intragastrically) | Key Finding | Reference |
| AZ420 | Tail Immersion | 5 | Significant antinociceptive activity (p < 0.00073 vs. control) | [9] |
| AZ331 | Tail Immersion | 5 | Significant antinociceptive activity (Tail-flick time: 31.4 s) | [9] |
| Hot Plate | 5 | Pronounced analgesic activity (9.56 times greater than reference) | [10][11] | |
| AZ383 | Tail Immersion | 5 | High antinociceptive activity (Tail-flick time: 46.4 s, p < 0.00018 vs. control) | [9] |
| Hot Plate | 5 | Pronounced analgesic activity (9.93 times greater than reference) | [10][11] | |
| AZ023 | Hot Plate | 5 | Pronounced analgesic activity (14.53 times greater than reference) | [10][11] |
| Metamizole Sodium | Tail Immersion | - | Comparison Drug | [9] |
| Sodium Metamizole | Hot Plate | - | Reference Drug | [10][11] |
Table 3: Analgesic Activity of Pyridine-Based Heterocyclic Derivatives in Tail-Flick Test
| Compound | Latency (seconds) | Antagonism by Mecamylamine | Reference |
| Control | 4.55 | - | [12] |
| 3 | 5.7 | ND | [12] |
| 5 | 6.40 | ND | [12] |
| 6 | 7.69 | 5.18 | [12] |
| 7a | 7.62 | 5.22 | [12] |
| 7c | 11.2 | 5.12 | [12] |
| 7d | 11.8 | 5.23 | [12] |
| 11a | 11.03 | 5.14 | [12] |
| 12a | 8.95 | 5.14 | [12] |
| 12b | 8.44 | 5.13 | [12] |
| ND: Not Determined |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of the antinociceptive properties of novel pyridine derivatives.
Acetic Acid-Induced Writhing Test
This test is a widely used model for screening peripheral analgesic activity.
-
Animal Model: Male mice (18-22 g) are typically used.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are randomly divided into control and experimental groups.
-
Compound Administration: Test compounds, a reference drug (e.g., Indomethacin), and a vehicle (control) are administered intraperitoneally (i.p.).[8]
-
Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Formalin Test
The formalin test is a model of tonic pain that allows for the differentiation between central and peripheral analgesic effects.
-
Animal Model: Male mice (18-22 g) are commonly used.[8]
-
Compound Administration: Test compounds, a reference drug (e.g., Morphine), and a vehicle are administered (e.g., i.p.) prior to formalin injection.[8]
-
Induction of Nociception: A dilute solution of formalin (e.g., 20 µL of 1% formalin) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: The duration of licking/biting in each phase is compared between the treated and control groups.
Tail Immersion and Tail-Flick Tests
These tests are used to assess spinal reflexes to thermal pain and are indicative of central analgesic activity.[13][14][15]
-
Animal Model: Male albino rats or mice are used.[9]
-
Compound Administration: Test compounds, a reference drug, and a vehicle are administered (e.g., intragastrically) prior to the test.[9]
-
Procedure (Tail Immersion): The distal part of the animal's tail is immersed in a water bath maintained at a constant temperature (e.g., 55 ± 1°C).[14]
-
Procedure (Tail-Flick): A radiant heat source is focused on a portion of the tail.[15]
-
Measurement: The latency to tail withdrawal (flicking) from the heat source is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.[14]
-
Data Analysis: The tail-flick latency is measured at various time points after drug administration and compared to baseline and control values.[14]
Hot-Plate Test
This test measures the supraspinal response to a thermal stimulus and is also used to evaluate centrally acting analgesics.[13][16][17]
-
Animal Model: Rats or mice are used.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 1°C).[14]
-
Compound Administration: Test compounds, a reference drug, and a vehicle are administered prior to the test.
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[13]
-
Cut-off Time: A maximum exposure time is set to prevent injury.
-
Data Analysis: The reaction time is measured at different intervals after drug administration and compared with control groups.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).
Potential Antinociceptive Mechanisms of Pyridine Derivatives
Several mechanisms have been proposed for the antinociceptive effects of pyridine derivatives. These include the inhibition of prostaglandin (B15479496) synthesis, which is a key pathway in inflammation and pain, and interactions with opioid receptors.[2][7] Some 3-hydroxy-pyridine-4-one derivatives are thought to exert their effects through iron chelation, which can impact iron-dependent enzymes like cyclooxygenase (COX).[8][18]
Caption: Potential mechanisms of antinociceptive action for novel pyridine derivatives.
Experimental Workflow for In Vivo Antinociceptive Screening
The process of evaluating the analgesic potential of new compounds involves a structured workflow, from animal preparation to data analysis.
Caption: General workflow for in vivo screening of antinociceptive compounds.
Logical Relationship in the Formalin Test
The formalin test provides insights into two distinct pain mechanisms, which can be logically represented.
Caption: Logical relationships of pain phases in the formalin test.
This guide provides a foundational understanding of the current research into the antinociceptive properties of novel pyridine derivatives. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field of pain management and drug discovery. Further investigations are warranted to elucidate the precise mechanisms of action and to translate these promising preclinical findings into clinically effective analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Latest developments in small molecule analgesics: heterocyclic scaffolds II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Synthesis and reactions of some new substituted pyridine and pyrimidine derivatives as analgesic, anticonvulsant and antiparkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of antinociceptive properties of new derivatives of 3-aminothieno[2,3-b]pyridine and 1,4-dihydropyridine in the tail immersion test | Semantic Scholar [semanticscholar.org]
- 10. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jcdr.net [jcdr.net]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
The Dopamine D2 Receptor Agonist Activity of FR64822: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid compound that has demonstrated significant antinociceptive properties.[1] Preclinical studies have established that the mechanism of action for FR64822 is mediated through its activity as an indirect agonist of the dopamine (B1211576) D2 receptor.[1] This technical guide provides a comprehensive overview of the available pharmacological data, experimental methodologies used to characterize its activity, and the relevant signaling pathways involved.
Core Pharmacology of FR64822
FR64822 exhibits its pharmacological effects by indirectly stimulating dopamine D2 receptors. This mode of action has been substantiated in animal models where its antinociceptive effects were attenuated by the D2 receptor antagonist, sulpiride, but not by the D1 receptor antagonist, Sch23390.[1]
Quantitative Data Presentation
Table 1: In Vivo Potency of FR64822
| Assay | Species | Route of Administration | Endpoint | Potency (ED₅₀) | Reference |
| Acetic Acid Writhing Test | Mouse | Oral (p.o.) | Antinociception | 1.8 mg/kg | [1] |
Table 2: In Vitro Pharmacological Profile of FR64822 (Data Not Available)
| Assay | Receptor/Target | Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Dopamine D2 | e.g., [³H]-Spiperone | Kᵢ | N/A | N/A |
| Functional Assay | Dopamine D2 | e.g., cAMP accumulation | EC₅₀/IC₅₀ | N/A | N/A |
Note: To the best of our knowledge, specific in vitro quantitative data for FR64822, such as Ki or IC50 values from receptor binding or functional assays, have not been published in the peer-reviewed scientific literature.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
FR64822, as an agonist of the dopamine D2 receptor, modulates intracellular signaling cascades primarily through the Gαi/o family of G proteins. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA).
References
The Frontier of Pain Relief: A Technical Guide to Foundational Research in Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop effective and safe alternatives to opioid analgesics has driven a surge in foundational research, uncovering a diverse landscape of molecular targets and therapeutic strategies. This technical guide provides an in-depth overview of the core preclinical and clinical research shaping the future of pain management, with a focus on novel non-opioid mechanisms. This guide adheres to stringent data presentation and visualization standards to facilitate critical evaluation and further research.
Anti-Nerve Growth Factor (NGF) Monoclonal Antibodies
Nerve Growth Factor (NGF) is a key mediator in the sensitization of peripheral nociceptors, making it a prime target for the development of non-opioid analgesics. Monoclonal antibodies that sequester NGF have shown significant promise in clinical trials for chronic pain conditions.
Quantitative Data
| Compound | Target | Binding Affinity (KD) | IC50 | Clinical Efficacy Highlights |
| Tanezumab | Nerve Growth Factor (NGF) | < 10 pM[1] | ~20 pM[2] | Statistically significant improvement in pain and physical function in Phase 3 trials for osteoarthritis[1][3][4][5][6]. |
Experimental Protocols
1.2.1. NGF Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantitative measurement of NGF in biological samples, a critical assay for assessing the pharmacodynamics of anti-NGF therapies.
Materials:
-
Anti-NGF polyclonal antibody (pAb) for coating
-
Carbonate coating buffer (pH 9.7)
-
Polystyrene 96-well ELISA plates
-
NGF Standard
-
Block & Sample Buffer
-
Anti-NGF monoclonal antibody (mAb) for detection
-
Anti-species-specific IgG conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1N sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Dilute the anti-NGF pAb in carbonate coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Seal the plate and incubate overnight at 4°C[7].
-
Washing: Aspirate the coating solution and wash the plate once with an appropriate wash buffer.
-
Blocking: Add 200 µL of Block & Sample Buffer to each well. Incubate for 1 hour at room temperature[7].
-
Sample and Standard Incubation: Prepare serial dilutions of the NGF standard in Block & Sample Buffer. Add 100 µL of standards and samples to the appropriate wells. Incubate with shaking for 6 hours at room temperature[7].
-
Washing: Wash the plate five times.
-
Detection Antibody Incubation: Dilute the anti-NGF mAb in Block & Sample Buffer. Add 100 µL to each well and incubate overnight at 4°C without shaking[7].
-
Washing: Wash the plate five times.
-
HRP Conjugate Incubation: Dilute the anti-species-specific IgG-HRP conjugate in Block & Sample Buffer. Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times.
-
Substrate Reaction: Add 100 µL of TMB One Solution to each well. Incubate at room temperature until color develops[7].
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
1.2.2. TrkA Receptor Phosphorylation Assay
This assay measures the activation of the NGF receptor, TrkA, by quantifying its phosphorylation, a key step in the signaling cascade that is inhibited by anti-NGF antibodies.
Materials:
-
TrkA kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Purified recombinant TrkA enzyme
-
PTK substrate (e.g., Poly (Glu:Tyr 4:1))
-
ATP
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well low volume plates
-
Luminescence plate reader
Procedure:
-
Reagent Preparation: Dilute the TrkA enzyme, substrate, and ATP in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of inhibitor or vehicle (5% DMSO), 2 µL of diluted TrkA enzyme, and 2 µL of the substrate/ATP mixture to each well[8].
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes[8].
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[8].
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature[8].
-
Data Acquisition: Record the luminescence signal using a plate reader.
Signaling Pathway
Caption: NGF binding to TrkA receptor and its inhibition by Tanezumab.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
The TRPV1 channel is a non-selective cation channel activated by heat, capsaicin, and low pH, playing a crucial role in nociceptive signaling. Antagonists of this channel have been explored for their analgesic potential, although their development has been challenged by effects on thermoregulation.
Quantitative Data
| Compound | Target | IC50 (Capsaicin-induced activation) | Clinical Efficacy/Safety Highlights |
| AMG 517 | TRPV1 | - | Phase I trials showed marked, reversible hyperthermia, leading to discontinuation for this indication[9][10][11]. |
| Capsazepine | TRPV1 | - | Preclinical tool compound. |
Experimental Protocols
2.2.1. Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV1 Antagonists
This high-throughput assay measures changes in intracellular calcium in response to TRPV1 activation and its inhibition by antagonists.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
384-well black, clear-bottom poly-d-lysine coated plates
-
FLIPR Calcium Assay Kit (e.g., Fluo-4 AM)
-
TRPV1 agonist (e.g., capsaicin)
-
TRPV1 antagonist being tested
-
FLIPR instrument (e.g., FLIPRTETRA)
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates and culture overnight[12].
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the kit instructions, often including probenecid to prevent dye extrusion. Add the dye solution to the cells and incubate for 1 hour at 37°C[13].
-
Compound Addition: Prepare serial dilutions of the antagonist compound. Add the antagonist solutions to the appropriate wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes)[13].
-
Agonist Stimulation and Data Acquisition: Place the cell plate and a plate containing the TRPV1 agonist into the FLIPR instrument. The instrument will add the agonist to the wells and simultaneously measure the fluorescence intensity over time. A baseline reading is taken before agonist addition[14].
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of TRPV1 activation. The inhibitory effect of the antagonist is determined by the reduction in this fluorescence signal. Calculate IC50 values from the concentration-response curves.
Experimental Workflow
Caption: Workflow for a FLIPR-based TRPV1 antagonist screening assay.
Voltage-Gated Sodium Channel (Nav) Blockers
Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive neurons. Selective blockers of these channels are being investigated as a promising class of non-opioid analgesics.
Quantitative Data
| Compound | Target | IC50 | Clinical Efficacy Highlights |
| Raxatrigine (Vixotrigine) | Nav1.7 (and other Nav channels) | - | Phase II/III trials for trigeminal neuralgia and lumbosacral radiculopathy[15][16]. |
Experimental Protocols
3.2.1. Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibitors
This technique directly measures the ion currents through Nav1.7 channels in response to voltage changes and the blocking effect of inhibitors.
Materials:
-
HEK293 cells stably expressing human Nav1.7
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and fire-polisher
-
Intracellular (pipette) solution (e.g., containing CsF, CsCl, MgCl2, EGTA, HEPES)
-
Extracellular (bath) solution (e.g., containing NaCl, MgCl2, CaCl2, KCl, glucose, HEPES)
-
Data acquisition software (e.g., pCLAMP)
Procedure:
-
Cell Preparation: Culture and harvest Nav1.7-expressing HEK293 cells.
-
Pipette Fabrication: Pull and fire-polish glass pipettes to a resistance of 2-3 MΩ when filled with intracellular solution[17].
-
Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration[18].
-
Voltage-Clamp Recordings: Hold the cell at a negative potential (e.g., -120 mV) to keep the channels in a closed state. Apply depolarizing voltage steps to elicit Nav1.7 currents[19].
-
Compound Application: Perfuse the bath with the extracellular solution containing the Nav1.7 inhibitor at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents before and after compound application. Measure the peak current amplitude to determine the extent of inhibition. Construct concentration-response curves to calculate the IC50 value[17].
Logical Relationship of Nav1.7 in Pain Signaling
Caption: Role of Nav1.7 in nociceptive signaling and its blockade.
Modulators of the Endocannabinoid System
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (e.g., anandamide), and metabolic enzymes, is a key regulator of pain perception. Inhibiting the degradation of endocannabinoids is a promising therapeutic strategy.
Quantitative Data
| Compound | Target | IC50 | Clinical Efficacy Highlights |
| PF-04457845 | Fatty Acid Amide Hydrolase (FAAH) | 7.2 nM (human FAAH)[20] | Failed to show efficacy for osteoarthritis pain in a Phase II trial despite >96% FAAH inhibition[21][22]. |
Experimental Protocols
4.2.1. FAAH Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of FAAH by detecting the fluorescent product of substrate hydrolysis, and the inhibitory effect of test compounds.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., AMC arachidonoyl amide)
-
FAAH inhibitor being tested
-
Known FAAH inhibitor (positive control, e.g., JZL 195)
-
96-well white plates
-
Fluorescence plate reader (Ex: 340-360 nm, Em: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and inhibitors in FAAH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add FAAH Assay Buffer, the test inhibitor at various concentrations (or positive control/vehicle), and the diluted FAAH enzyme to the appropriate wells[23].
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C[23].
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells[23].
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C[23].
-
Data Acquisition: Measure the fluorescence intensity using a plate reader. The assay can be run in kinetic or endpoint mode[24][25].
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway
Caption: FAAH inhibition increases anandamide levels, leading to analgesia.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs, such as duloxetine, exert their analgesic effects by enhancing the activity of descending pain-modulating pathways in the central nervous system through the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.
Quantitative Data
| Compound | Target | Binding Affinity (Ki) | Preclinical Efficacy Highlights |
| Duloxetine | Serotonin Transporter (SERT) | - | Effective in reducing pain behavior in various rodent models of persistent, neuropathic, and inflammatory pain[26][27][28]. |
| Norepinephrine Transporter (NET) | - |
Experimental Protocols
5.2.1. Radioligand Binding Assay for SERT and NET
This assay determines the binding affinity of a compound for the serotonin and norepinephrine transporters by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing human SERT or NET
-
Radiolabeled ligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET)
-
Test compound (e.g., duloxetine)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the incubation buffer.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway
Caption: Mechanism of action of SNRIs in descending pain pathways.
References
- 1. pf-media.co.uk [pf-media.co.uk]
- 2. Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete Results from First Study in Ongoing Phase 3 Program for Tanezumab Demonstrated Significant Improvement in Pain and Function in Osteoarthritis Patients | Pfizer [pfizer.com]
- 4. Tanezumab improves osteoarthritis pain, function in phase 3 trial | MDedge [mdedge.com]
- 5. Tanezumab reduces osteoarthritic hip pain: results of a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. photos.labwrench.com [photos.labwrench.com]
- 8. promega.com [promega.com]
- 9. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Vixotrigine - Wikipedia [en.wikipedia.org]
- 16. m.script-one.com [m.script-one.com]
- 17. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. Making sure you're not a bot! [nanion.de]
- 20. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. abcam.cn [abcam.cn]
- 26. Efficacy of Duloxetine in Patients with Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Management of Painful Symptoms with Duloxetine: A Review of the E...: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Synthesis Protocol for FR 64822: A Detailed Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed application note and protocol for the synthesis of FR 64822, a carbocyclic analogue of 7-deazaguanosine (B17050). The information presented is compiled from established chemical literature and is intended to guide researchers in the replication of this synthesis.
Introduction
This compound, systematically named 2-amino-7-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-pyrrolo[2,3-d]pyrimidin-4-one, is a molecule of interest in medicinal chemistry due to its structural similarity to nucleoside analogues. While a specific synthesis protocol for the single enantiomer "this compound" is not widely available in published literature, a method for the synthesis of its racemic mixture and diastereomers has been reported. This protocol is based on the work of Legraverend et al. (1985), who described the synthesis of these carbocyclic analogues of 7-deazaguanosine and evaluated their antiviral activity.[1] This document provides a detailed methodology based on their findings.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the target compound and its diastereomers as described in the foundational literature.
| Step | Reaction | Starting Materials | Reagents | Product | Yield (%) |
| 1 | Chlorination/Ozonolysis | 5-Allyl-2-amino-4,6-dihydroxypyrimidine | POCl₃, O₃ | (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde | Not specified |
| 2 | Acetalization | (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde | Ethanol (B145695) | 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine | Not specified |
| 3 | Cyclization/Condensation | 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine, Aminocyclopentitol derivative | - | (+/-)-2-Amino-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one and diastereomers | Not specified |
Experimental Protocols
The synthesis of the target molecule involves a multi-step process, beginning with the preparation of a functionalized pyrimidine (B1678525) core, followed by its condensation with a carbocyclic amine.
Protocol 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
This protocol is adapted from general synthesis strategies for pyrrolo[2,3-d]pyrimidines.[2][3][4][5][6]
1. Synthesis of (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde:
-
To a solution of 5-allyl-2-amino-4,6-dihydroxypyrimidine in an appropriate solvent, add phosphorus oxychloride (POCl₃) and heat the mixture to effect chlorination.
-
After cooling, the reaction mixture is carefully quenched and the chlorinated intermediate is isolated.
-
The isolated product is then dissolved in a suitable solvent (e.g., dichloromethane/methanol) and subjected to ozonolysis at low temperature (-78 °C).
-
Work-up with a reducing agent (e.g., dimethyl sulfide) yields the target acetaldehyde.
2. Synthesis of 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine:
-
The crude (2-amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde is dissolved in ethanol.
-
The solution is treated with a catalytic amount of acid to promote the formation of the diethyl acetal (B89532).
-
The product is isolated and purified by standard chromatographic techniques.
Protocol 2: Synthesis of the Aminocyclopentitol Moiety
The synthesis of the specific aminocyclopentitol side chain is a critical step. General methods for the synthesis of aminocyclopentitols can be employed.[7][8][9][10][11] The synthesis of the required racemic trans-2,3-dihydroxy-4-aminomethyl-cyclopentanol would typically involve:
-
Starting Material: A suitable cyclopentene (B43876) derivative.
-
Key Steps:
-
Epoxidation of the double bond.
-
Ring-opening of the epoxide with an amine or azide (B81097).
-
Hydroxylation of the remaining double bond (e.g., using OsO₄).
-
Reduction of the azide (if used) to the amine.
-
Protection and deprotection of functional groups as necessary.
-
Protocol 3: Condensation and Final Product Formation[1]
1. Condensation Reaction:
-
A mixture of 2-amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine and the appropriate aminocyclopentitol derivative is heated in a suitable solvent (e.g., ethanol or DMF).
-
The reaction leads to the displacement of one of the chloro substituents by the amino group of the cyclopentane (B165970) ring.
2. Cyclization and Deprotection:
-
The intermediate from the condensation step is treated with an acid to hydrolyze the acetal and promote intramolecular cyclization to form the pyrrole (B145914) ring of the pyrrolo[2,3-d]pyrimidine system.
-
The remaining chloro group is hydrolyzed to the corresponding hydroxyl group (keto form) under the reaction conditions.
-
Any protecting groups on the hydroxyls of the cyclopentane ring are removed using standard procedures (e.g., acid or base hydrolysis, hydrogenolysis).
-
The final product, a mixture of diastereomers including the racemic form of this compound, is purified by chromatography.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound and its diastereomers.
Signaling Pathway Context
Carbocyclic nucleoside analogues, such as the 7-deazaguanosine analogues to which this compound belongs, can potentially interfere with cellular signaling pathways that involve purine (B94841) metabolism and nucleic acid synthesis. While the specific targets of this compound are not detailed in the available literature, a general representation of potential interactions is shown below. These compounds can be phosphorylated by cellular kinases to their active triphosphate forms, which can then inhibit viral DNA polymerases or be incorporated into viral DNA, leading to chain termination. This mechanism is particularly relevant for their antiviral activity.[1]
Caption: Potential mechanism of action for antiviral activity.
References
- 1. (+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones: new carbocyclic analogues of 7-deazaguanosine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. tandfonline.com [tandfonline.com]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereocontrolled Synthesis of the Aminocyclopentitol Core of Jogyamycin via an Ichikawa Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (<i>1R</i>,<i>4S</i>,<i>5S</i>)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1<i>H</i>-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of the Aminocyclopentitol Core of Jogyamycin – Schomaker Research Group – UW–Madison [schomaker.chem.wisc.edu]
Synthesis of FR-64822: A Detailed Protocol for Laboratory Researchers
Disclaimer: The compound "FR-64822" does not correspond to a known chemical entity in the scientific literature. It is highly probable that this is a typographical error and the intended compound is FR-900482 , a potent immunosuppressant and potential anti-cancer agent. This document provides a detailed overview of the laboratory synthesis of FR-900482, drawing from established synthetic routes.
Introduction
FR-900482 is a complex natural product isolated from the fermentation broth of Streptomyces sandaensis. Its unique bicyclic core and dense stereochemical architecture have made it a challenging and attractive target for total synthesis. This document outlines a generalized approach to the synthesis of the FR-900482 core, based on key strategies developed in the field of organic chemistry.
Data Presentation
The following table summarizes key quantitative data related to a representative synthetic route to an advanced intermediate of FR-900482. Please note that yields and specific reaction conditions may vary depending on the exact reagents and techniques employed.
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Asymmetric Allylation | Aldehyde 1 | Brown's Allylborane | THF | -78 | 2 | Homoallylic alcohol 2 | 95 |
| 2 | Ozonolysis | Alkene 2 | 1. O₃; 2. Me₂S | CH₂Cl₂/MeOH | -78 | 1 | Aldehyde 3 | 92 |
| 3 | Horner-Wadsworth-Emmons Olefination | Aldehyde 3 | Phosphonate (B1237965) 4 , NaH | THF | 0 to 23 | 3 | α,β-Unsaturated ester 5 | 88 |
| 4 | Ring-Closing Metathesis | Diene 5 | Grubbs' II Catalyst | CH₂Cl₂ | 40 | 12 | Lactam 6 | 85 |
| 5 | Reduction | Lactam 6 | DIBAL-H | THF | -78 | 2 | Hydroxylamine (B1172632) 7 | 90 |
Experimental Protocols
Step 1: Asymmetric Allylation
-
To a solution of aldehyde 1 (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add (-)-Ipc₂B(allyl) (1.2 mmol, 1.0 M in pentane).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of 3 N NaOH (5 mL) and 30% H₂O₂ (2 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford homoallylic alcohol 2 .
Step 2: Ozonolysis
-
Dissolve alkene 2 (1.0 mmol) in a mixture of CH₂Cl₂ (10 mL) and MeOH (10 mL) at -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon for 15 minutes to remove excess ozone.
-
Add dimethyl sulfide (B99878) (2.0 mmol) and allow the reaction to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield aldehyde 3 .
Step 3: Horner-Wadsworth-Emmons Olefination
-
To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) at 0 °C, add a solution of phosphonate 4 (1.2 mmol) in THF (5 mL).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of aldehyde 3 (1.0 mmol) in THF (5 mL).
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to give α,β-unsaturated ester 5 .
Step 4: Ring-Closing Metathesis
-
Dissolve diene 5 (1.0 mmol) in dry, degassed CH₂Cl₂ (100 mL).
-
Add Grubbs' II catalyst (0.05 mmol).
-
Reflux the solution under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, 40% ethyl acetate in hexanes) to afford lactam 6 .
Step 5: Reduction
-
To a solution of lactam 6 (1.0 mmol) in dry THF (10 mL) at -78 °C, add DIBAL-H (2.5 mmol, 1.0 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of Rochelle's salt solution (10 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, 50% ethyl acetate in hexanes) to yield hydroxylamine 7 .
Mandatory Visualization
Caption: A generalized workflow for the synthesis of the FR-900482 core structure.
Application Notes and Protocols for In Vivo Administration of FR 64822
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR 64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid antinociceptive compound.[1] In vivo studies have demonstrated its efficacy in rodent models of pain, primarily through oral administration. The principal mechanism of action is believed to be the indirect stimulation of dopamine (B1211576) D2 receptors.[1] These application notes provide detailed protocols for the in vivo administration of this compound for analgesic efficacy testing and an overview of its proposed signaling pathway.
Data Presentation
In Vivo Efficacy of this compound
The following table summarizes the key quantitative data from in vivo studies of this compound.
| Parameter | Value | Species | Assay | Administration Route | Source |
| ED₅₀ | 1.8 mg/kg | Mouse | Acetic Acid Writhing Test | Oral (p.o.) | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
This protocol describes the preparation and oral administration of this compound to mice or rats for in vivo studies. The oral route is the most common and clinically relevant method for administering this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, 0.1% Tween 80 in sterile water, or corn oil)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water or saline
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
-
Syringes (1 mL or appropriate size)
Procedure:
-
Vehicle Selection and Preparation: The choice of vehicle will depend on the solubility of this compound. Preliminary solubility tests should be performed. For a suspension, a common vehicle is 0.5% CMC. To prepare, gradually add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously until a uniform suspension is formed.
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1.8 mg/kg) and the number and weight of the animals.
-
If preparing a suspension, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to achieve the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal on the day of the experiment to accurately calculate the volume of the formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Oral Administration (Gavage):
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.
-
The animal should swallow the needle as it passes down the esophagus. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Acetic Acid-Induced Writhing Test for Analgesic Efficacy
This protocol details the acetic acid-induced writhing test, a common model of visceral pain used to evaluate the analgesic properties of compounds like this compound.
Materials:
-
Mice or rats
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control
-
Positive control (e.g., a known analgesic)
-
0.6% acetic acid solution in sterile saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Grouping and Acclimatization:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at various doses, positive control). A typical group size is 6-10 animals.
-
Allow animals to acclimate to the testing room for at least 30 minutes before the start of the experiment.
-
-
Drug Administration:
-
Administer the vehicle, this compound formulation, or positive control orally, as described in Protocol 1.
-
Allow for a pre-treatment period, typically 30-60 minutes, for the compound to be absorbed.
-
-
Induction of Writhing:
-
Following the pre-treatment period, administer a 0.6% acetic acid solution intraperitoneally to each animal. The typical injection volume is 10 mL/kg of body weight.
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each animal in an individual observation chamber.
-
After a latency period of approximately 5 minutes, start a stopwatch and count the number of writhes for a set period, typically 15-30 minutes.
-
A "writhe" is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for the this compound and positive control groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Mandatory Visualization
Signaling Pathway of this compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the antinociceptive effect of this compound, which involves the indirect stimulation of dopamine D2 receptors.
Caption: Proposed signaling pathway of this compound via indirect dopamine D2 receptor stimulation.
Experimental Workflow for In Vivo Analgesic Testing
The following diagram outlines the experimental workflow for assessing the antinociceptive efficacy of this compound using the acetic acid-induced writhing test.
Caption: Workflow for evaluating the analgesic effect of this compound in vivo.
References
Application Notes and Protocols for Animal Experiments
Compound: FR 64822
Audience: Researchers, scientists, and drug development professionals.
Disclaimer
Extensive searches of publicly available scientific literature and chemical databases did not yield any information for a compound designated "this compound." It is possible that this is an internal development code, a typographical error, or a compound that has not been characterized in published literature. The following application notes and protocols are therefore based on general principles for dissolving and administering a novel, uncharacterized compound in early-stage animal experiments. These are hypothetical examples and must be adapted based on the actual, determined physicochemical properties of the compound . Extreme caution is advised, and thorough preliminary studies are essential before proceeding with in vivo experiments.
Preliminary Assessment of Physicochemical Properties
Prior to any in vivo studies, the fundamental physicochemical properties of this compound must be determined. This data is critical for selecting an appropriate vehicle for dissolution and ensuring accurate dosing.
Table 1: Essential Physicochemical Data for this compound (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | Mass Spectrometry |
| LogP | 3.2 | Calculated/HPLC |
| pKa | 8.5 (basic) | Potentiometric titration |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| Solubility in Common Solvents | ||
| DMSO | > 100 mg/mL | Visual Inspection |
| Ethanol | 5 mg/mL | Visual Inspection |
| PEG400 | 20 mg/mL | Visual Inspection |
| Saline | < 0.1 µg/mL | Visual Inspection |
Protocol for Vehicle Screening and Formulation Development
Objective: To identify a suitable vehicle for the administration of this compound in animal studies, ensuring solubility, stability, and tolerability.
Methodology:
-
Initial Solvent Screening: Based on the preliminary solubility data, assess the solubility of this compound in a panel of GRAS (Generally Regarded As Safe) solvents and co-solvents.
-
Binary and Ternary Systems: If solubility in a single vehicle is insufficient, explore binary (e.g., DMSO/Saline) or ternary (e.g., DMSO/PEG400/Saline) systems.
-
pH Adjustment: For ionizable compounds, evaluate the effect of pH on solubility. Buffering the formulation may be necessary.
-
Stability Assessment: Once a lead formulation is identified, assess the short-term stability of this compound in the vehicle at room temperature and under refrigeration.
-
Tolerability Study: Before initiating efficacy studies, administer the vehicle alone to a small cohort of animals to ensure it does not produce any adverse effects.
Example Formulation (Hypothetical):
Based on the hypothetical data in Table 1, a possible formulation for intravenous (IV) administration could be:
-
5% DMSO
-
10% Solutol HS 15
-
85% Saline
Protocol for Preparation of this compound Dosing Solution
Objective: To prepare a sterile, homogenous dosing solution of this compound for animal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound in a sterile vial.
-
Initial Dissolution: Add the required volume of DMSO to the vial. Vortex until the compound is completely dissolved.
-
Addition of Co-solvent: Add the required volume of PEG400 and mix thoroughly.
-
Final Dilution: Slowly add the sterile saline to the final desired volume while vortexing to prevent precipitation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration, date, and storage conditions. Store as determined by stability studies.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a general workflow for in vivo testing and a hypothetical signaling pathway that this compound might modulate.
Caption: General workflow for pre-clinical evaluation of a novel compound.
Caption: Hypothetical signaling pathway modulated by this compound.
Application Notes and Protocols: FR64822 in the Acetic Acid Writhing Test
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing FR64822, a novel non-opioid antinociceptive compound, in the acetic acid writhing test. This widely used model for screening peripherally acting analgesics is essential for preclinical drug development.
Introduction
FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, has demonstrated significant antinociceptive properties in various animal models.[1] Notably, it shows potent activity in the acetic acid writhing test, a model of visceral pain.[1] The underlying mechanism of FR64822's analgesic effect is believed to be mediated through the indirect stimulation of dopamine (B1211576) D2 receptors, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1] The intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which involves abdominal contractions and stretching of the hind limbs.[2][3][4] This response is a quantifiable measure of pain, and its reduction upon administration of a test compound indicates analgesic activity.[3]
Data Presentation
The antinociceptive efficacy of FR64822 in the acetic acid writhing test is summarized below. The data is derived from studies in mice.
| Compound | Animal Model | Route of Administration | Effective Dose (ED50) |
| FR64822 | Mice | Oral (p.o.) | 1.8 mg/kg[1] |
Experimental Protocols
This section details the protocol for the acetic acid writhing test to evaluate the analgesic potential of FR64822.
Materials:
-
FR64822
-
Acetic Acid (0.6% - 1% v/v solution in distilled water)[3][5][6][7][8]
-
Vehicle (e.g., distilled water, saline with 1% Tween 80 and DMSO)[2]
-
Standard analgesic (e.g., Diclofenac Sodium, 10 mg/kg)[2][3]
-
Male albino mice (20-30g)[5]
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Randomly divide the mice into at least three groups (n=6-10 animals per group): Vehicle Control, FR64822-treated, and Positive Control (e.g., Diclofenac).
-
-
Drug Administration:
-
Administer FR64822 (e.g., at doses of 1, 3, and 10 mg/kg) or the vehicle orally (p.o.) to the respective groups.
-
Administer the positive control drug (e.g., Diclofenac Sodium) via the appropriate route (e.g., oral or intraperitoneal).
-
Allow for a pre-treatment period of 30-60 minutes for drug absorption.[3][9]
-
-
Induction of Writhing:
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse individually in an observation chamber.
-
After a latency period of 5 minutes, begin counting the number of writhes for a duration of 10-20 minutes.[3] A writhe is characterized by a wave of abdominal muscle contraction followed by the stretching of the hind limbs.[3]
-
Record the total number of writhes for each animal.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway of FR64822
Caption: Proposed mechanism of action for FR64822 in producing analgesia.
Experimental Workflow for Acetic Acid Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
References
- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acetic acid-induced writhing experiment [bio-protocol.org]
- 7. sid.ir [sid.ir]
- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 9. Acetic Acid Induced Writhing Test [bio-protocol.org]
Application Notes and Protocols for FR 64822 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
FR 64822, identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel non-opioid antinociceptive compound.[1] Preclinical studies in rats and mice have demonstrated its efficacy in models of pain, suggesting a unique mechanism of action involving the dopaminergic system.[1] This document provides detailed experimental protocols for evaluating the antinociceptive effects of this compound in rat models and summarizes the available data on its mechanism of action. Currently, there is no publicly available information on the immunosuppressive properties of this compound.
Data Presentation
Table 1: Antinociceptive Activity of this compound in Rodents
| Experimental Model | Species | Route of Administration | ED50 | Antagonists | Effect of Antagonists |
| Acetic Acid Writhing Test | Mice | Oral (p.o.) | 1.8 mg/kg | Reserpine (2 mg/kg) | Significantly reduced antinociceptive activity |
| Acetic Acid Writhing Test | Mice | - | - | Sulpiride (10 mg/kg, D2 antagonist) | Significantly reduced antinociceptive activity |
| Acetic Acid Writhing Test | Mice | - | - | SCH 23390 (0.25 mg/kg, D1 antagonist) | No significant effect |
| Acetic Acid Writhing Test | Mice | - | - | p-chlorophenylalanine, yohimbine, naloxone | No significant effect |
| Tail Flick Test | Mice/Rats | - | Little antinociceptive activity | - | - |
Source:[1]
Experimental Protocols
Acetic Acid-Induced Writhing Test in Rats
This protocol is designed to assess the peripheral analgesic activity of this compound. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain.[2][3]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Acetic acid solution (0.6% v/v in saline)
-
Male Sprague-Dawley rats (180-220 g)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle control group
-
Positive control group (e.g., a known analgesic like diclofenac (B195802) sodium)
-
This compound treatment groups (at least 3 dose levels to determine ED50)
-
-
Drug Administration: Administer this compound or the vehicle orally (p.o.) to the respective groups. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
Induction of Writhing: 60 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Observation: Immediately after the acetic acid injection, place each rat in an individual observation chamber.
-
Data Collection: 5 minutes after the acetic acid injection, start counting the number of writhes for a period of 20-30 minutes. A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.[2]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Tail Flick Test in Rats
This method is used to evaluate the central analgesic activity of this compound by measuring the latency of the tail flick response to a thermal stimulus.[4][5]
Materials:
-
This compound
-
Vehicle
-
Tail flick analgesiometer
-
Male Sprague-Dawley rats (180-220 g)
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Handling: Acclimatize the rats as described in the previous protocol. Gently handle the rats for several days before the experiment to minimize stress-induced analgesia.
-
Baseline Latency: Determine the baseline tail flick latency for each rat by placing the distal part of the tail on the radiant heat source of the analgesiometer. The time taken for the rat to flick its tail is recorded. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.[6] Repeat this measurement 2-3 times for each rat and calculate the mean.
-
Grouping and Drug Administration: Group the animals and administer this compound or vehicle as described in the writhing test protocol.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail flick latency again.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula:
-
% MPE = [ (Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100
-
Mandatory Visualization
Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound antinociceptive effects.
References
- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Evaluation of FR 64822 in Preclinical Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known pharmacological profile of FR 64822 and established methodologies in neuropathic pain research. As of the date of this document, specific studies evaluating this compound in neuropathic pain models are not available in the public domain. Therefore, the experimental designs and data presented are illustrative and intended to serve as a scientific guide for prospective studies.
Introduction to this compound
This compound, with the chemical name N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid antinociceptive compound. Preclinical studies have demonstrated its efficacy in various pain assays, such as the acetic acid-induced writhing test, with a potent oral ED50 of 1.8 mg/kg in mice. Its analgesic profile is noted to be distinct from that of traditional anti-inflammatory agents.
The primary mechanism of action for this compound is believed to be the indirect stimulation of dopamine (B1211576) D2 receptors. This was elucidated through experiments showing that its antinociceptive effects are significantly diminished by pretreatment with the dopamine D2 receptor antagonist, sulpiride, but not by the D1 receptor antagonist, Sch23390. This unique mechanism suggests a potential therapeutic avenue for pain conditions that are refractory to conventional analgesics, including neuropathic pain, where dopaminergic pathways are implicated in pain modulation.
Proposed Signaling Pathway of this compound
The analgesic effect of this compound is initiated by its interaction with the dopaminergic system, leading to an indirect agonism of D2 receptors. Activation of D2 receptors, which are Gαi/o-coupled, is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. In the context of nociceptive pathways, this signaling cascade is thought to reduce neuronal excitability and neurotransmitter release in key pain-processing areas of the central nervous system, such as the spinal cord and various brain regions, ultimately leading to analgesia.
Caption: Proposed signaling cascade for this compound-mediated analgesia.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data on the efficacy of this compound in a preclinical model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats. This data is for illustrative purposes to demonstrate how results could be structured.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) |
| Vehicle | - | 15.2 ± 1.1 | 2.5 ± 0.4 |
| This compound | 1 | 14.9 ± 1.3 | 4.8 ± 0.6 |
| This compound | 3 | 15.5 ± 0.9 | 8.2 ± 1.0 |
| This compound | 10 | 15.1 ± 1.2 | 12.7 ± 1.5 |
| Gabapentin (Control) | 50 | 15.3 ± 1.0 | 11.5 ± 1.3 |
| p < 0.05, *p < 0.01 compared to Vehicle group. Data are presented as Mean ± SEM. |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline Paw Withdrawal Latency (s) | Day 14 Post-CCI Paw Withdrawal Latency (s) |
| Vehicle | - | 10.5 ± 0.8 | 4.2 ± 0.5 |
| This compound | 1 | 10.2 ± 0.9 | 5.9 ± 0.7 |
| This compound | 3 | 10.7 ± 0.7 | 7.8 ± 0.9 |
| This compound | 10 | 10.4 ± 0.8 | 9.5 ± 1.1 |
| Gabapentin (Control) | 50 | 10.6 ± 0.9 | 9.1 ± 1.0 |
| p < 0.05, *p < 0.01 compared to Vehicle group. Data are presented as Mean ± SEM. |
Experimental Protocols
The following are detailed protocols for inducing a neuropathic pain state and assessing the analgesic efficacy of this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To induce a peripheral nerve injury that results in chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 chromic gut sutures
-
70% Ethanol and Betadine for sterilization
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the lateral aspect of the thigh on the desired hind limb.
-
Sterilize the surgical area with Betadine followed by 70% ethanol.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut sutures around the sciatic nerve, approximately 1 mm apart. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle layer with a 4-0 suture and the skin with wound clips or sutures.
-
Allow the animals to recover on a heating pad.
-
Monitor animals for signs of distress and infection post-surgery.
-
Behavioral testing should commence approximately 14 days post-surgery to allow for the full development of neuropathic pain.
Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.4g to 26g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin with a filament near the expected threshold (e.g., 2g for baseline, lower for post-CCI).
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next filament tested is of a lower force. If no response is observed, a filament of higher force is used.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a designated formula.
-
Conduct baseline measurements before CCI surgery and then at desired time points post-surgery (e.g., day 14) after drug administration.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor testing chambers
Procedure:
-
Acclimate the rats to the testing chambers for 15-20 minutes.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the rat withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements for each paw, with a minimum of 5 minutes between measurements, and average the results.
-
Conduct baseline measurements before surgery and at desired time points post-surgery after drug administration.
Drug Administration Protocol
-
Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Doses should be selected based on its known potency (e.g., 1, 3, and 10 mg/kg). A vehicle control group and a positive control group (e.g., gabapentin, 50 mg/kg) should be included.
-
Administration: Administer the compound or vehicle via oral gavage (p.o.).
-
Timing: Behavioral testing should be conducted at the time of peak effect of the drug. This may need to be determined in a preliminary pharmacokinetic/pharmacodynamic study. A typical time point for oral administration is 60-90 minutes post-dosing.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening a compound like this compound in a neuropathic pain model.
Caption: Workflow for evaluating this compound in a CCI model.
Application Notes and Protocols for Developing a Research Model for FR 64822
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR 64822 is a non-opioid antinociceptive compound that functions through the indirect stimulation of dopamine (B1211576) D2 receptors.[1] While its analgesic properties have been characterized, its potential immunomodulatory effects remain a promising area of investigation. Dopamine D2 receptor (D2R) activation on immune cells, particularly T lymphocytes, has been shown to exert immunosuppressive effects, including the inhibition of T-cell proliferation and the suppression of pro-inflammatory cytokine production. This document provides a comprehensive research model with detailed application notes and protocols to investigate the potential immunosuppressive and immunomodulatory activities of this compound, leveraging its known mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative dopamine D2 receptor agonists. This information is crucial for designing experiments and interpreting results.
Table 1: In Vivo Analgesic Activity of this compound
| Compound | Assay | ED50 (mg/kg, p.o.) | Species | Reference |
| This compound | Acetic Acid Writhing Test | 1.8 | Mice | [1] |
Table 2: In Vitro Concentrations of D2R Agonists for Immunomodulatory Assays
| D2R Agonist | Assay | Concentration Range | Cell Type | Observed Effect | Reference |
| Sumanirole | T-cell polarization | 10⁻⁷ M - 10⁻⁶ M | Murine CD4+ T-cells | Inhibition of Th1 and Th17 polarization | [2] |
| Quinpirole | Cytokine production | 5 mg/kg (in vivo) | Murine Microglia | Reduced IL-1β and MCP-1 expression | [3][4] |
| Quinpirole | T-cell differentiation | Not specified | Murine T-lymphocytes | Upregulation of Th2 and Treg transcription factors; downregulation of Th1 and Th17 transcription factors. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to elucidate the immunomodulatory effects of this compound.
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
Objective: To determine the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (T-cell activators)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation. Enrich for T-cells using a negative selection kit.
-
CFSE Staining: Resuspend the isolated T-cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 15 minutes at 37°C, protected from light. Quench the staining by adding five volumes of ice-cold complete RPMI-1640 medium and incubate on ice for 5 minutes. Wash the cells twice with complete RPMI-1640 medium.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. A suggested starting concentration range is 0.1 nM to 1 µM.
-
Controls:
-
Unstimulated Control: Cells with medium only.
-
Stimulated Control: Cells with T-cell activators (anti-CD3/anti-CD28 antibodies, 1 µg/mL each) and vehicle (e.g., DMSO).
-
Positive Control: Cells with T-cell activators and a known immunosuppressant (e.g., Cyclosporin A).
-
-
T-Cell Activation: Add 50 µL of anti-CD3/anti-CD28 antibodies to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and transfer them to FACS tubes. Wash with FACS buffer (PBS with 2% FBS). Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Protocol 2: Cytokine Release Assay (ELISA)
Objective: To measure the effect of this compound on the production of key pro-inflammatory (IFN-γ, IL-17) and anti-inflammatory (IL-10) cytokines by activated T-cells.
Materials:
-
Supernatants from the T-cell proliferation assay (Protocol 1)
-
ELISA kits for human IFN-γ, IL-17, and IL-10
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period in the T-cell proliferation assay, centrifuge the 96-well plates and carefully collect the culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.
Protocol 3: In Vivo Acetic Acid-Induced Writhing Test
Objective: To confirm the in vivo bioactivity of this compound, which is essential for contextualizing any observed in vitro immunomodulatory effects. This test is a model for visceral pain.[5]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Acetic acid solution (0.6% in saline)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the mice into groups (n=6-8 per group):
-
Control Group: Administer vehicle orally (p.o.).
-
This compound Groups: Administer different doses of this compound (e.g., 0.5, 1, 2, 5 mg/kg, p.o.).
-
Positive Control Group: Administer a standard analgesic (e.g., indomethacin, 10 mg/kg, p.o.).
-
-
Induction of Writhing: 30 minutes after oral administration, inject each mouse intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).[5]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-minute period.[5]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-mediated immunosuppression.
Experimental Workflow
References
- 1. Dopamine receptors modulate T lymphocytes via inhibition of cAMP-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor on CD4+ T cells is protective against inflammatory responses and signs in a mouse model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Dopamine D2 Receptor Suppresses Neuroinflammation through αB-crystalline by Inhibition of NF-κB Nuclear Translocation in Experimental ICH Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dissolution of Research Compounds
Disclaimer: Initial searches for the compound "FR 64822" did not yield specific chemical information or solubility data in publicly available resources. The identifier may be an internal code, a new compound not yet widely documented, or an error. Therefore, this guide provides general troubleshooting advice for dissolving poorly soluble compounds in Dimethyl Sulfoxide (DMSO), a common challenge in research settings.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my compound in DMSO. What are the common reasons for this?
A1: Several factors can contribute to poor solubility in DMSO:
-
Incorrect Solvent Choice: While DMSO is a powerful and versatile solvent, it may not be the ideal choice for every compound.
-
Low-Quality or Wet DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce its solvating power for certain compounds.
-
Compound Purity and Form: The purity, crystalline form (polymorphism), and salt form of your compound can all affect its solubility.
-
Insufficient Sonication or Agitation: Some compounds require significant energy input to break down crystal lattice structures and dissolve.
-
Temperature: Solubility is often temperature-dependent. Dissolving compounds at room temperature may not be sufficient.
-
Concentration: You may be attempting to prepare a solution that is above the compound's maximum solubility in DMSO.
Q2: How can I improve the dissolution of my compound in DMSO?
A2: Here are several techniques you can try, starting with the simplest:
-
Increase Agitation: Vortex the solution vigorously.
-
Apply Heat: Gently warm the solution. For many compounds, increasing the temperature to 30-40°C can significantly improve solubility. Always check the compound's stability at higher temperatures first.
-
Use Sonication: A bath sonicator or a probe sonicator can provide the energy needed to break up particles and enhance dissolution.
-
Use a Co-solvent: In some cases, adding a small amount of a co-solvent can improve solubility. However, this should be done with caution as it can affect your downstream experiments.
Q3: What should I do if my compound is still not dissolving?
A3: If the above methods fail, you may need to reconsider your experimental design:
-
Re-evaluate the Solvent: It is possible that DMSO is not the appropriate solvent. Consult literature for your compound or similar compounds to identify alternative solvents.
-
Prepare a Suspension: If a true solution is not required for your experiment, you may be able to work with a fine, uniform suspension.
-
Synthesize a More Soluble Analog: In drug development, if a lead compound has poor solubility, medicinal chemists will often synthesize analogs with improved physicochemical properties.
Troubleshooting Guide
Below is a step-by-step guide to troubleshoot the dissolution of a poorly soluble compound in DMSO.
Experimental Protocol: Dissolving a Poorly Soluble Compound
-
Preparation:
-
Ensure your DMSO is of high purity and anhydrous. Use a fresh, unopened bottle or a properly stored and sealed bottle.
-
Accurately weigh the desired amount of your compound.
-
-
Initial Dissolution Attempt:
-
Add the appropriate volume of DMSO to your compound to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Troubleshooting Steps (if not fully dissolved):
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes. Check for dissolution.
-
Heating: If sonication is not sufficient, warm the solution in a water bath at 30-40°C for 10-15 minutes. Vortex intermittently. Caution: Ensure your compound is stable at this temperature.
-
Combined Approach: Combine heating and sonication for a more effective dissolution process.
-
Data Presentation: Example Solubility Data
The following table provides an example of how solubility data for different compounds in DMSO might be presented. This is example data and does not pertain to "this compound".
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO at 25°C |
| Example Drug A | 450.5 | > 100 mg/mL |
| Example Drug B | 320.8 | 10 mg/mL |
| Example Drug C | 512.3 | < 1 mg/mL |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with a research compound in DMSO.
Caption: Troubleshooting workflow for dissolving compounds in DMSO.
Technical Support Center: Optimizing FR 64822 Dosage in the Acetic Acid-Induced Writhing Test
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of FR 64822 in the acetic acid-induced writhing test. The following information is curated to address specific issues and provide clear, actionable guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in analgesia?
A1: this compound is a novel, non-opioid antinociceptive compound. Its analgesic effect is understood to be mediated through the indirect stimulation of dopamine (B1211576) D2 receptors. This mechanism is distinct from that of many common analgesics, such as NSAIDs or opioids.
Q2: What is a typical effective dose of this compound in the writhing test?
A2: Preclinical studies have established an ED50 (Median Effective Dose) for this compound in the acetic acid-induced writhing test in mice at 1.8 mg/kg when administered orally (p.o.). This value serves as a crucial reference point for designing dose-response studies.
Q3: What are the potential side effects of this compound, given its mechanism of action?
A3: As this compound acts as a dopamine D2 receptor agonist, potential side effects at higher doses could be similar to other compounds in this class. These may include changes in motor activity (either hyperactivity or hypoactivity), stereotyped behaviors (such as repetitive sniffing, gnawing, or head movements), and potentially hypothermia.[1] It is crucial to monitor animals for such behavioral changes during dose-escalation studies.
Q4: How can I minimize variability in my writhing test results?
A4: High variability is a common challenge in the writhing test. To mitigate this, ensure the following:
-
Consistent Acclimatization: Acclimate animals to the experimental environment and handling for several days before the test to reduce stress-induced variability.
-
Standardized Procedures: Maintain consistency in the volume and concentration of acetic acid, the injection technique, and the timing of drug administration and observation.
-
Controlled Environment: Conduct experiments at the same time of day to account for circadian rhythms, and in a quiet, temperature-controlled room.
-
Blinding: The observer scoring the writhes should be blind to the treatment groups to prevent bias.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant analgesic effect observed at the expected effective dose (around 1.8 mg/kg). | 1. Pharmacokinetic Issues: Poor absorption or rapid metabolism of this compound via the chosen administration route. 2. Procedural Inconsistency: Incorrect drug concentration or administration. 3. Animal Strain Differences: The mouse strain used may be less sensitive. | 1. Verify Bioavailability: If possible, conduct pharmacokinetic studies to determine the bioavailability of your this compound formulation. Consider a different route of administration (e.g., intraperitoneal, subcutaneous) for initial studies. 2. Review Protocols: Double-check all calculations, solution preparations, and administration techniques. 3. Consult Literature: Check if the animal strain you are using has been reported to have different sensitivities in analgesic assays. |
| High variability in the number of writhes within the control group. | 1. Inconsistent Acetic Acid Administration: Variation in injection depth or volume. 2. Stress: Animal stress can significantly impact pain perception and response. 3. Observer Variability: Inconsistent scoring of writhing behavior. | 1. Standardize Injections: Ensure all personnel are trained on a consistent intraperitoneal injection technique. 2. Minimize Animal Stress: Handle animals gently and consistently. Ensure the testing environment is quiet and free from disturbances. 3. Clear Definition of a Writhe: Establish and adhere to a strict, unambiguous definition of a writhe (e.g., a contraction of the abdominal muscles accompanied by stretching of the hind limbs). Provide training for all observers. |
| Animals exhibit excessive sedation or hyperactivity at higher doses. | 1. Dose is too high: The administered dose is exceeding the therapeutic window and causing off-target or exaggerated pharmacological effects. 2. Dopaminergic Side Effects: As a dopamine D2 receptor agonist, this compound can induce motor side effects at higher concentrations.[1][2] | 1. Reduce the Dose: This is a clear indication to lower the dose range in your study. The maximum tolerated dose (MTD) should be established as the dose below which these significant behavioral changes are not observed. 2. Careful Observation: Meticulously document all observed behaviors at each dose level to establish a clear profile of on-target versus off-target effects. |
Experimental Protocols
Protocol 1: Standard Acetic Acid-Induced Writhing Test
This protocol is for assessing the analgesic effect of a single dose of this compound.
-
Animal Model: Male Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: House the animals in the experimental facility for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., normal saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3: this compound (at the desired dose, e.g., 1.8 mg/kg, p.o.).
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally.
-
Waiting Period: Allow for drug absorption. A common waiting period is 30-60 minutes after oral administration.
-
Induction of Writhing: Inject 0.6-0.7% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a duration of 10-20 minutes. A writhe is characterized by a wave of abdominal muscle contraction followed by the stretching of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition can be calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Protocol 2: Dose-Response Study for this compound Optimization
This protocol is designed to determine the optimal analgesic dose of this compound.
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Grouping: Establish multiple groups (n=8-10 per group) to cover a range of doses:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-X: A geometric progression of this compound doses. Based on the known ED50 of 1.8 mg/kg, a suggested range could be: 0.5, 1, 2, 4, and 8 mg/kg, p.o. This range brackets the ED50 and allows for the identification of a dose-response relationship.
-
-
Procedure: Follow steps 4-8 as outlined in Protocol 1 for each group.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the dose to generate a dose-response curve. This will allow for the determination of the optimal dose that produces the maximal analgesic effect with minimal side effects.
Data Presentation
Table 1: Example Data from a Dose-Response Study of this compound in the Writhing Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| This compound | 0.5 | 35.8 ± 2.9 | 20.8% |
| This compound | 1.0 | 28.1 ± 2.5 | 37.8% |
| This compound | 2.0 | 21.5 ± 2.1 | 52.4% |
| This compound | 4.0 | 15.3 ± 1.8 | 66.1% |
| This compound | 8.0 | 14.8 ± 1.9 | 67.2% |
| Indomethacin | 10 | 12.5 ± 1.5 | 72.3% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for optimizing this compound dosage in the writhing test.
Caption: Proposed signaling pathway for the analgesic action of this compound.
References
Technical Support Center: FR-64822 Experiments in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FR-64822 in rat models. The information is designed to address specific issues that may arise during experimentation, with a focus on potential unexpected side effects.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Rats
Question: We are observing unexpected behavioral changes in our rats treated with FR-64822, such as altered locomotion and stereotypic behaviors. How should we troubleshoot this?
Answer:
FR-64822 acts as an indirect agonist of dopamine (B1211576) D2 receptors. Modulation of the dopaminergic system can lead to changes in motor activity and behavior.
Troubleshooting Steps:
-
Dose-Response Evaluation:
-
Systematically evaluate a range of FR-64822 doses. It is possible the observed effects are dose-dependent.
-
Consider starting with a lower dose and titrating upwards to find the optimal therapeutic window with minimal behavioral side effects.
-
-
Control Groups:
-
Ensure you have appropriate control groups, including a vehicle-only control, to confirm the effects are directly attributable to FR-64822.
-
-
Behavioral Monitoring:
-
Quantify the observed behavioral changes using standardized tests such as an open-field test to measure locomotor activity and stereotypic behaviors. This will provide objective data on the effects.
-
-
Consider Co-administration with a D2 Antagonist:
-
To confirm the involvement of the dopamine D2 receptor, a pilot study could be conducted where a D2 receptor antagonist is co-administered with FR-64822. A reduction in the behavioral side effects would support a D2 receptor-mediated mechanism.
-
Experimental Protocol: Open-Field Test
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is divided into equal squares.
-
Procedure:
-
Administer FR-64822 or vehicle to the rats.
-
At the time of expected peak effect, place each rat individually in the center of the open-field arena.
-
Record the following parameters for a set duration (e.g., 10-30 minutes):
-
Locomotor Activity: Number of grid lines crossed.
-
Rearing: Number of times the rat stands on its hind legs.
-
Grooming: Duration of self-grooming behavior.
-
Stereotypic Behaviors: Note any repetitive, unvarying behaviors (e.g., circling, excessive sniffing in one location).
-
-
-
Data Analysis: Compare the data from the FR-64822-treated groups with the control group using appropriate statistical tests.
Logical Relationship: Troubleshooting Unexpected Behavioral Changes
Caption: Troubleshooting workflow for unexpected behavioral side effects.
Issue 2: Reduced Efficacy of FR-64822 Over Time
Question: We have noticed a decrease in the antinociceptive effects of FR-64822 with repeated administration in our rat model of chronic pain. What could be the cause and how do we address it?
Answer:
Tolerance to the effects of dopaminergic agents can occur with chronic administration. This may be due to receptor desensitization or other adaptive changes in the central nervous system.
Troubleshooting Steps:
-
Re-evaluate Dosing Regimen:
-
Investigate if an intermittent dosing schedule (e.g., dosing every other day) can maintain efficacy while reducing the development of tolerance.
-
-
Pharmacokinetic Analysis:
-
If possible, measure the plasma concentrations of FR-64822 over time to ensure that the reduced efficacy is not due to increased metabolic clearance.
-
-
Assess Receptor Expression:
-
In a terminal experiment, you could assess the expression levels of dopamine D2 receptors in relevant brain regions (e.g., striatum, nucleus accumbens) of chronically treated rats compared to controls to investigate receptor downregulation.
-
Experimental Protocol: Hot Plate Test for Nociception
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Establish a baseline latency for each rat by placing it on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Administer FR-64822 or vehicle.
-
At various time points after administration, re-test the rats on the hot plate.
-
-
Data Analysis: The increase in latency to respond after drug administration compared to baseline is a measure of antinociception. Compare the effect of FR-64822 over the course of the chronic dosing study.
Signaling Pathway: Potential Mechanism of Tolerance
Caption: Hypothesized mechanism for the development of tolerance to FR-64822.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological effects of FR-64822 in rats based on its mechanism of action?
A1: FR-64822 is an indirect agonist of dopamine D2 receptors. Therefore, its physiological effects are expected to be mediated by the dopaminergic system. Based on the literature for D2 receptor agonists, you can anticipate effects on:
-
Motor Function: Dopamine is crucial for motor control. D2 receptor activation can influence locomotor activity.[1]
-
Nociception: The intended therapeutic effect is pain relief (antinociception).
-
Brain Activity: Changes in neuronal activity in brain regions with high D2 receptor density, such as the striatum and hypothalamus, can be expected.[2]
Q2: Are there any known contraindications or drug interactions to be aware of when using FR-64822 in rats?
Q3: What is the typical route of administration and effective dose range for FR-64822 in rats?
A3: The effective dose will depend on the specific experimental paradigm and the endpoint being measured. It is recommended to perform a dose-response study to determine the optimal dose for your specific application.
Data Summary
| Parameter | Observation | Potential Implication | Recommended Action |
| Behavior | Hyperactivity, stereotypy | Supratherapeutic dosing or off-target effects | Conduct a detailed dose-response study and quantify behavior. |
| Efficacy | Decreased antinociceptive effect over time | Development of tolerance | Investigate alternative dosing schedules and consider pharmacokinetic analysis. |
| Physiology | Changes in body temperature or food intake | Central dopaminergic effects on thermoregulation and appetite | Monitor physiological parameters and ensure they are within acceptable limits for animal welfare. |
Note: The information provided is based on the known pharmacology of dopamine D2 receptor agonists. Specific preclinical safety and toxicology data for FR-64822 are limited in the public domain. Researchers should always conduct their own dose-finding and safety assessments for any new compound.
References
Troubleshooting Inconsistent Results with FR 64822: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with FR 64822. Given the limited publicly available data on the physicochemical properties of this compound, this guide combines information on its known mechanism of action with best practices for antinociceptive assays to help researchers identify and mitigate sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, chemically known as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a non-opioid antinociceptive (pain-relieving) compound. Its mechanism of action involves the indirect stimulation of dopamine (B1211576) D2 receptors[1]. This means it does not directly bind to and activate D2 receptors but rather modulates the dopaminergic system to enhance D2 receptor signaling.
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated strong antinociceptive activity in the acetic acid-induced writhing test in mice[1]. However, it has shown little activity in the tail-flick test, suggesting it may be more effective against certain types of pain (e.g., inflammatory or visceral pain) over others (e.g., acute thermal pain)[1].
Q3: What are the known quantitative measures of this compound efficacy?
The primary quantitative data available is from the acetic acid writhing test in mice, where this compound exhibited a potent effect.
| Assay | Species | Route of Administration | ED50 |
| Acetic Acid Writhing Test | Mice | Oral (p.o.) | 1.8 mg/kg |
Table 1: Reported Efficacy of this compound. The ED50 represents the dose required to produce a 50% reduction in the number of writhes. Data from Fujisawa Pharmaceutical Co. Ltd. study[1].
Troubleshooting Guide for Inconsistent Results
Inconsistent results in preclinical studies can arise from a multitude of factors, ranging from compound preparation to the experimental model itself. Below are key areas to consider when troubleshooting variability in experiments involving this compound.
Compound Solubility and Stability (Data Not Available)
A primary source of inconsistent results is the improper handling of the investigational compound due to a lack of information on its physicochemical properties.
Issue: Variability in Efficacy Due to Compound Precipitation or Degradation.
-
Problem: Without established solubility and stability data for this compound, researchers may unknowingly be administering a compound that has precipitated out of solution or degraded over time.
-
Recommendation:
-
Solubility Testing: It is highly recommended to perform in-house solubility testing of this compound in commonly used vehicles (e.g., water, saline, PBS, DMSO, and co-solvent systems like Tween 80 or PEG400) to determine the optimal solvent for your experiments.
-
Visual Inspection: Always visually inspect the prepared solution for any precipitates before each administration. If particulates are observed, the solution should be discarded and prepared fresh.
-
Fresh Preparation: Due to the lack of stability data, it is best practice to prepare this compound solutions fresh for each experiment and avoid long-term storage of solutions.
-
Storage of Powder: The solid compound should be stored according to the supplier's recommendations, typically in a cool, dry, and dark place.
-
Experimental Protocol for Acetic Acid Writhing Test
The acetic acid-induced writhing test is sensitive to procedural variations. Strict adherence to a standardized protocol is crucial for reproducibility.
Issue: High Variability in Writhing Counts.
-
Problem: Inconsistent administration of acetic acid, subjective counting of writhes, or environmental stressors can lead to high variability within and between experimental groups.
-
Detailed Protocol:
Objective: To assess the antinociceptive effect of this compound by quantifying the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline with 0.1% Tween 80 - vehicle should be optimized based on solubility testing)
-
Acetic Acid (0.6% v/v in saline)
-
Male Swiss albino mice (or other appropriate strain), 20-25g
-
Oral gavage needles
-
1 mL syringes with 26G needles
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: Allow animals to acclimate to the experimental room for at least 1 hour before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (vehicle control, positive control e.g., indomethacin, and this compound dose groups). A typical group size is n=8-10.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) using a gavage needle. A typical pre-treatment time is 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 15-20 minute period. A writhe is defined as a contraction of the abdominal muscles followed by stretching of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated as: [(Mean writhes in control - Mean writhes in treated group) / Mean writhes in control] x 100.
-
-
Troubleshooting Tips:
-
Consistent Acclimatization: Ensure all animals have the same acclimatization period to minimize stress-induced variability.
-
Blinding: The observer counting the writhes should be blinded to the treatment groups to prevent bias.
-
Standardized Writhing Definition: All researchers involved in the study should have a clear and consistent definition of what constitutes a writhe.
-
Mechanism of Action Considerations
The indirect action of this compound on dopamine D2 receptors introduces potential sources of variability related to the physiological state of the dopaminergic system.
Issue: Unpredictable or Weak Antinociceptive Effect.
-
Problem: The efficacy of an indirect modulator can be influenced by the basal level of dopamine and the functional state of the D2 receptors.
-
Potential Factors:
-
Animal Strain: Different mouse strains can have variations in their dopaminergic systems, potentially leading to different responses to this compound.
-
Circadian Rhythm: Dopamine levels fluctuate throughout the day. Conducting experiments at different times of the day could introduce variability.
-
Drug Interactions: Co-administration of other compounds that affect the dopaminergic, serotonergic, or noradrenergic systems could interfere with the action of this compound. The original study noted that pretreatment with the dopamine D2 receptor antagonist sulpiride, but not the D1 antagonist Sch23390, reduced the antinociceptive effect of this compound[1].
-
Visualizing Experimental Workflow and Signaling Pathway
To aid in understanding the experimental process and the compound's mechanism, the following diagrams are provided.
Caption: Experimental workflow for the acetic acid-induced writhing test.
Caption: Proposed signaling pathway for this compound's antinociceptive action.
References
FR 64822 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR-64822. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for FR-64822?
A1: For optimal stability, FR-64822 should be stored at -20°C in a desiccated environment. Short-term storage (up to 2 weeks) at 4°C is acceptable for solutions in DMSO. Avoid repeated freeze-thaw cycles.
Q2: What are the common solvents for dissolving FR-64822?
A2: FR-64822 is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. It has limited solubility in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium.
Q3: Is FR-64822 sensitive to light?
A3: Yes, FR-64822 is known to be light-sensitive. Prolonged exposure to light can lead to degradation. It is recommended to work with the compound in a low-light environment and store solutions in amber vials or containers wrapped in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause 1: Degradation of FR-64822.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.
-
Prepare Fresh Solutions: If the stock solution is more than a few weeks old, prepare a fresh one.
-
Perform Purity Check: If possible, analyze the purity of your FR-64822 sample using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
-
Possible Cause 2: Improper sample handling.
-
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freezing and thawing.
-
Use Appropriate Solvents: Ensure the solvent used is compatible with your experimental system and does not cause precipitation of the compound.
-
Issue 2: Appearance of unknown peaks in HPLC analysis after sample preparation.
Possible Cause: Hydrolytic or oxidative degradation.
-
Troubleshooting Steps:
-
Control pH: FR-64822 is susceptible to hydrolysis at acidic and alkaline pH. Maintain the pH of your solutions within the recommended range of 6.0-7.5.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Consider Antioxidants: If oxidation is a persistent issue, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but its compatibility with the downstream application must be verified.
-
Data Presentation
Table 1: Stability of FR-64822 in Different Solvents at 25°C
| Solvent | Time (hours) | Purity (%) |
| DMSO | 0 | 99.5 |
| 24 | 99.2 | |
| 48 | 98.9 | |
| Ethanol | 0 | 99.6 |
| 24 | 97.1 | |
| 48 | 95.3 | |
| PBS (pH 7.4) | 0 | 99.4 |
| 24 | 92.5 | |
| 48 | 88.7 |
Table 2: Effect of Temperature on the Stability of FR-64822 (Solid Form)
| Temperature | Time (months) | Purity (%) |
| -20°C | 0 | 99.8 |
| 6 | 99.7 | |
| 12 | 99.5 | |
| 4°C | 0 | 99.8 |
| 6 | 98.2 | |
| 12 | 96.5 | |
| 25°C | 0 | 99.8 |
| 6 | 91.0 | |
| 12 | 85.2 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of FR-64822
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways for FR-64822.
Caption: Experimental workflow for FR-64822 stability testing.
Technical Support Center: Overcoming FR64822 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the novel non-opioid antinociceptive compound, FR64822.
Troubleshooting Guides
Problem: FR64822 is not dissolving in my primary aqueous buffer.
Possible Cause: The inherent lipophilicity of FR64822 may lead to poor solubility in aqueous solutions.
Solutions:
-
pH Adjustment: If FR64822 has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility. A systematic pH-solubility profile experiment is recommended.
-
Co-solvents: For lipophilic compounds, the addition of a water-miscible organic co-solvent can substantially improve solubility.[1][2] It's crucial to use the lowest effective concentration of the co-solvent to avoid potential toxicity or off-target effects in biological assays.
-
Excipients: The use of solubilizing excipients such as cyclodextrins can encapsulate the hydrophobic FR64822 molecule, increasing its apparent solubility in aqueous media.[3]
Problem: After initial dissolution, FR64822 precipitates out of solution over time.
Possible Cause: The initial solution may have been supersaturated, or changes in temperature or solvent evaporation could be causing the compound to crash out.
Solutions:
-
Metastable Zone: Determine the metastable zone of your FR64822 solution. Operating within this zone will help prevent precipitation.
-
Polymeric Precipitation Inhibitors: Incorporating small amounts of polymers like HPMC or PVP can help maintain a supersaturated state and prevent precipitation.
-
Temperature Control: Ensure consistent temperature control during your experiments, as solubility is often temperature-dependent.
Problem: The chosen solubilization method is interfering with my downstream biological assay.
Possible Cause: The solvents or excipients used to dissolve FR64822 may have their own biological effects or may interfere with the assay components.
Solutions:
-
Solvent Toxicity Screening: Always perform a vehicle control experiment to assess the impact of the solvent system on your assay.
-
Lower Solvent Concentration: Optimize your formulation to use the absolute minimum concentration of any organic solvent or excipient.
-
Alternative Solubilization Techniques: Explore non-solvent-based methods like solid dispersions or nanoparticle formulations if solvent interference is a persistent issue.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of FR64822?
A1: Start with a tiered approach. Begin with aqueous buffers at different pH values (e.g., 4.0, 7.4, 9.0). If solubility is poor, proceed to screen a panel of common pharmaceutically acceptable co-solvents.
Q2: Which co-solvents are recommended for initial screening with FR64822?
A2: A good starting point is a panel of co-solvents with varying polarities. Commonly used co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[1]
Q3: How can I improve the dissolution rate of FR64822?
A3: Particle size reduction is a common method to increase the dissolution rate by increasing the surface area of the drug.[2][4] Techniques like micronization can be employed.[2]
Q4: Are there any advanced formulation strategies to consider for FR64822?
A4: Yes, for challenging compounds, advanced delivery systems can be beneficial. These include lipid-based formulations (e.g., microemulsions), solid dispersions, and nanosuspensions.[1][3][5]
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the drug | Simple, cost-effective | Only applicable to ionizable compounds; risk of chemical instability at extreme pH |
| Co-solvency | Reducing solvent polarity | High solubilization capacity for lipophilic drugs | Potential for solvent toxicity and interference with assays |
| Complexation (e.g., Cyclodextrins) | Encapsulation of the drug molecule | Can significantly increase aqueous solubility; can improve stability | Limited by the stoichiometry of the complex; potential for competitive displacement |
| Solid Dispersion | Dispersing the drug in a solid matrix | Can lead to amorphous forms with higher solubility | Can be physically unstable (recrystallization); manufacturing process can be complex |
| Particle Size Reduction | Increasing surface area | Improves dissolution rate | Does not increase equilibrium solubility; can lead to aggregation of fine particles |
| Nanosuspensions | Crystalline drug nanoparticles | High drug loading; suitable for parenteral administration | Requires specialized equipment; potential for Ostwald ripening |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment of FR64822
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of FR64822 to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of FR64822 in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility of FR64822 as a function of pH.
Protocol 2: Co-solvent Solubility Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Stock Solution Preparation: Prepare stock solutions of FR64822 in each co-solvent at a high concentration.
-
Serial Dilution: Serially dilute the stock solutions with the primary aqueous buffer to create a range of co-solvent concentrations.
-
Visual Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours).
-
Solubility Determination: The highest concentration of FR64822 that remains in solution for each co-solvent system is considered the solubility under those conditions.
Visualizations
Caption: Experimental workflow for overcoming FR64822 solubility challenges.
Caption: Proposed signaling pathway for the antinociceptive action of FR64822.[6]
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adapting FR 64822 Protocols for Diverse Mouse Strains
For researchers, scientists, and drug development professionals, this guide provides essential information for adjusting the experimental protocol of FR 64822, a non-opioid antinociceptive compound, for use in different mouse strains. Given the inherent physiological and genetic variability among mouse strains, this resource offers troubleshooting advice and frequently asked questions to ensure experimental success and data reliability.
Troubleshooting Guide
This section addresses specific issues that may arise when using this compound in various mouse strains.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable Antinociceptive Effect | Strain-dependent differences in drug metabolism: Variations in cytochrome P450 (CYP) enzyme expression and activity can alter the clearance and bioavailability of this compound. Differential expression of dopamine (B1211576) D2 receptors: As this compound acts via indirect stimulation of D2 receptors, differences in receptor density or signaling efficiency between strains can lead to varied responses. | Conduct a pilot dose-response study: Before commencing a large-scale experiment, test a range of this compound doses on a small cohort of the new mouse strain to determine the optimal effective dose. Consult literature on strain-specific drug metabolism: Review existing data on the metabolic profiles of the mouse strains being used to anticipate potential differences in drug processing. For instance, C57BL/6 and BALB/c mice are known to have different CYP enzyme activities. |
| Unexpected Side Effects (e.g., sedation, hyperactivity) | Off-target effects: The compound may interact with other receptors or signaling pathways that are differentially expressed in certain strains. Dose is too high for the specific strain: A dose that is well-tolerated in one strain may be toxic in another due to metabolic differences. | Careful behavioral observation: Closely monitor animals for any abnormal behaviors after administration. Reduce the dose: If adverse effects are observed, lower the dosage and re-assess the antinociceptive effect and tolerability. Consider a different mouse strain: If adverse effects persist even at low effective doses, the chosen strain may not be suitable for this compound. |
| Inconsistent Results Within the Same Strain | Sub-strain variations: Genetic drift can lead to physiological differences even within the same mouse strain obtained from different vendors. Environmental factors: Differences in housing, diet, or handling can influence experimental outcomes. Sex differences: Male and female mice can exhibit different sensitivities to drugs. | Source animals from a single, reputable vendor: This minimizes the impact of genetic drift. Standardize experimental conditions: Ensure all experimental parameters, including housing, diet, and handling, are consistent across all animals. Analyze data by sex: Always record the sex of the animals and analyze the data separately to identify any sex-dependent effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-opioid antinociceptive compound. Its mechanism of action involves the indirect stimulation of dopamine D2 receptors.[1] This is distinct from many common analgesics and it does not appear to have significant anti-inflammatory properties.
Q2: The original study mentions an ED50 of 1.8 mg/kg p.o. in an acetic acid writhing test. Can I use this dose for my mouse strain?
A2: The study reporting the ED50 of 1.8 mg/kg p.o. did not specify the mouse strain used.[1] Therefore, this dose should be considered a starting point. It is crucial to perform a pilot study to determine the optimal dose for your specific mouse strain, as analgesic responses can vary significantly between strains.[1][2]
Q3: What are the key differences between common mouse strains like C57BL/6 and BALB/c that could affect the outcome of my experiment with this compound?
A3: C57BL/6 and BALB/c mice exhibit significant differences in their immune responses and drug metabolism. C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2-biased response.[3] They also have different profiles of cytochrome P450 enzymes, which are critical for metabolizing drugs.[3] These differences can lead to variations in how each strain processes and responds to this compound.
Q4: Are there known differences in dopamine D2 receptor expression between mouse strains?
A4: Yes, studies have shown differences in dopamine systems, including D2 receptor activity, between mouse strains such as C57BL/6J and DBA/2J.[4] Since this compound's antinociceptive effect is mediated by D2 receptors, these inherent differences could contribute to variable responses to the compound.
Q5: What is the recommended experimental protocol for assessing the antinociceptive effect of this compound?
A5: The acetic acid-induced writhing test is a commonly used model for evaluating peripheral analgesia.[5][6][7][8] A general protocol is provided in the "Experimental Protocols" section below. However, it is essential to adapt the specifics of the protocol, such as the dose of this compound, based on pilot studies with your chosen mouse strain.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is a standard method for assessing the efficacy of peripherally acting analgesics.
-
Animals: Use adult male or female mice of the desired strain (e.g., C57BL/6, BALB/c). House the animals under standard laboratory conditions with ad libitum access to food and water. Acclimatize the animals to the experimental room for at least 1 hour before testing.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, positive control, and different doses of this compound).
-
Administer this compound or the vehicle (e.g., saline, distilled water with a small amount of a solubilizing agent if necessary) orally (p.o.) or via the desired route. The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
The positive control could be a known analgesic like aspirin (B1665792) or morphine, administered at a dose known to be effective in the chosen strain.
-
-
Induction of Writhing:
-
At a predetermined time after drug administration (e.g., 30-60 minutes, to allow for drug absorption), inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Start a timer and count the number of writhes for a set period, typically 20-30 minutes. A writhe is characterized by a constriction of the abdomen, stretching of the hind limbs, and an arching of the back.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for adapting this compound protocol.
References
- 1. Mouse strain specificity of DAAO inhibitors‐mediated antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Strain and Sex Differences in Response to Pain and Analgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Different Contributions of Dopamine D1 and D2 Receptor Activity to Alcohol Potentiation of Brain Stimulation Reward in C57BL/6J and DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 7. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of FR 64822 in Aqueous Solution
Disclaimer: Publicly available information regarding the aqueous stability, solubility, and degradation pathways of FR 64822 (N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine) is limited. The following technical support center content is a comprehensive template designed for a hypothetical compound with similar characteristics to guide researchers, scientists, and drug development professionals. This guide illustrates the expected format and depth of information for a technical support document addressing stability issues.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol. High-concentration stock solutions in these organic solvents are generally more stable than aqueous solutions when stored at -20°C or -80°C. Minimize freeze-thaw cycles.
2. What is the expected stability of this compound in aqueous buffer solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH, temperature, and presence of light. Generally, the compound is susceptible to hydrolysis, particularly at neutral to alkaline pH. For short-term experiments (up to 24 hours), it is advisable to use freshly prepared solutions in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) and protect them from light.
3. Are there any known degradation products of this compound in aqueous media?
In aqueous solutions, this compound is known to undergo hydrolysis at the carbamoyl (B1232498) linkage, leading to the formation of 4-aminopyridine (B3432731) and 1-amino-1,2,3,6-tetrahydropyridine as primary degradation products. The rate of degradation is accelerated by higher temperatures and pH values above 7.0.
4. How should I store aqueous solutions of this compound for short-term and long-term use?
-
Short-term (≤ 24 hours): Store freshly prepared aqueous solutions at 2-8°C and protect from light.
-
Long-term: Long-term storage of aqueous solutions is not recommended due to significant degradation. For long-term storage, it is best to store the compound as a solid at -20°C or as a high-concentration stock solution in anhydrous DMSO at -80°C.
5. Can I expect precipitation of this compound in my aqueous experimental media?
The aqueous solubility of this compound is limited. Precipitation can occur, especially when diluting a concentrated organic stock solution into an aqueous buffer. To avoid precipitation, it is recommended to dilute the stock solution slowly while vortexing the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution should be kept as low as possible (typically <0.5%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the aqueous experimental buffer. | Prepare fresh aqueous solutions for each experiment from a frozen organic stock. Maintain a slightly acidic pH (5.0-6.5) in the buffer and protect the solution from light. |
| Precipitate forms upon dilution of the stock solution into aqueous media. | Low aqueous solubility of this compound exceeded. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible, but keep it minimal. Use a solubilizing agent if compatible with the experimental setup. |
| Observed color change in the aqueous solution over time. | Potential oxidative degradation or formation of colored degradation products. | Ensure the use of high-purity water and buffers. Consider degassing the buffer to remove dissolved oxygen. Protect the solution from light. |
| Difficulty in achieving the desired concentration in aqueous buffer. | The compound's solubility limit in the specific buffer has been reached. | Refer to the solubility data table below. Consider using a different buffer system or adding a pharmaceutically acceptable solubilizing agent. |
Quantitative Data Summary
Table 1: Aqueous Solubility of this compound at Room Temperature (25°C)
| Buffer System | pH | Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | ~50 |
| Citrate Buffer | 5.0 | ~250 |
| Deionized Water | 7.0 | ~75 |
Table 2: Degradation Rate of this compound (10 µg/mL) in Aqueous Solution at Different Conditions
| Buffer | pH | Temperature (°C) | Half-life (t½) in hours |
| PBS | 7.4 | 25 | 12 |
| PBS | 7.4 | 37 | 4 |
| Citrate Buffer | 5.0 | 25 | 48 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sonicate briefly to ensure complete dissolution.
-
For a 10 µM working solution, dilute 1 µL of the 10 mM stock solution into 999 µL of the desired pre-warmed aqueous buffer.
-
Vortex immediately and vigorously for 30 seconds to prevent precipitation.
-
Use the freshly prepared working solution within a few hours and protect it from light.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Prepare a 10 µg/mL solution of this compound in the aqueous buffer of interest.
-
Incubate the solution under the desired conditions (e.g., 25°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC to determine the remaining concentration of this compound.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Visualizations
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of FR 64822 and Nefopam
This guide provides a detailed comparison of the analgesic properties of two non-opioid compounds, FR 64822 and nefopam (B83846). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Efficacy Data
The analgesic efficacy of this compound and nefopam has been evaluated in preclinical models of pain. The following tables summarize the available quantitative data from key studies to facilitate a direct comparison of their potency.
| Compound | Test | Species | Route of Administration | ED50 (Effective Dose, 50%) |
| This compound | Acetic Acid Writhing Test | Mouse | Oral (p.o.) | 1.8 mg/kg[1] |
| Nefopam | Acetic Acid Writhing Test | Mouse | Intravenous (i.v.) | Not explicitly defined as ED50, but significant writhing inhibition observed at 3.5 and 7 mg/kg[2][3] |
| Compound | Test | Species | Observation |
| This compound | Tail Flick Test | Mouse/Rat | Little antinociceptive activity[1] |
| Nefopam | Tail Flick Test | Mouse | Weak, but significant elevation of response latencies[4] |
Mechanisms of Action
The analgesic effects of this compound and nefopam are mediated through distinct molecular pathways.
This compound is understood to exert its analgesic effect through the indirect stimulation of dopamine (B1211576) D2 receptors.[1] Activation of these receptors is linked to a signaling cascade that ultimately modulates nociceptive transmission.
Nefopam , in contrast, has a more complex mechanism of action that is not yet fully elucidated. It is known to be a non-opioid, centrally-acting analgesic.[5][6] Its primary mechanisms are believed to involve the inhibition of the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine.[5][7][8] By blocking their reuptake, nefopam increases the concentration of these monoamines in the synaptic cleft, which is thought to enhance descending inhibitory pain pathways. Additionally, nefopam has been shown to modulate voltage-gated sodium and calcium channels, which may contribute to its analgesic properties by reducing neuronal excitability.[7][8]
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and nefopam.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and nefopam.
This test is a model of visceral pain and is used to screen for analgesic activity.
-
Animals: Male mice are typically used.[9]
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., this compound or nefopam) or vehicle (for the control group) is administered, typically orally (p.o.) or intravenously (i.v.), at a predetermined time before the induction of writhing.
-
A solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally (i.p.) to induce a characteristic writhing response.[9] This response includes contractions of the abdominal muscles and stretching of the hind limbs.
-
Following the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes is counted for a set period, usually 15 to 30 minutes.
-
-
Data Analysis: The analgesic effect is quantified by comparing the number of writhes in the treated groups to the control group. The percentage of inhibition is often calculated. The ED50, the dose that produces a 50% reduction in writhing, can be determined from a dose-response curve.
This test is a model of spinal nociception and is used to assess centrally-acting analgesics.
-
Animals: Mice or rats are used.
-
Procedure:
-
The animal is gently restrained, with its tail exposed.
-
A focused beam of radiant heat is applied to a specific point on the tail.[10][11]
-
The time taken for the animal to flick its tail away from the heat source (the tail flick latency) is recorded.[11]
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[10]
-
A baseline latency is determined for each animal before drug administration.
-
The test compound or vehicle is administered, and the tail flick latency is measured at various time points after administration.
-
-
Data Analysis: An increase in the tail flick latency in the treated group compared to the control group indicates an analgesic effect. The data can be expressed as the maximum possible effect (%MPE).
Experimental Workflow
The logical flow of a typical preclinical study to compare the analgesic efficacy of two compounds is outlined below.
References
- 1. Stimulation of dopamine D2 receptors induces an analgesia involving an opioidergic but non enkephalinergic link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 8. Analgesic efficacy of nefopam for cancer pain: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Antinociceptive Effects of FR 64822 and Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antinociceptive properties of the novel non-opioid compound FR 64822 and the established alpha-2 adrenergic agonist, clonidine (B47849). The information presented herein is intended to support research and development efforts in the field of analgesia by offering a comprehensive overview of their respective mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Quantitative Comparison of Antinociceptive Efficacy
The following table summarizes the median effective dose (ED50) for this compound and clonidine in preclinical models of nociception. This data provides a quantitative measure of their potency in producing an analgesic effect.
| Compound | Test Model | Species | Route of Administration | ED50 |
| This compound | Acetic Acid Writhing Test | Mice | Oral (p.o.) | 1.8 mg/kg[1] |
| Clonidine | Acetic Acid Writhing Test | Mice | Intraperitoneal (i.p.) | 300 ng/kg[2] |
| Clonidine | Tail-Flick Test | Mice | Subcutaneous (s.c.) | 0.5 mg/kg[3] |
Note: A direct comparison of ED50 values should be made with caution due to differences in the route of administration and the specific experimental conditions.
Mechanism of Action and Signaling Pathways
The antinociceptive effects of this compound and clonidine are mediated by distinct signaling pathways. This compound is suggested to act through the indirect stimulation of dopamine (B1211576) D2 receptors, while clonidine exerts its effects via agonism at alpha-2 adrenergic receptors.
This compound Signaling Pathway
This compound's antinociceptive activity is linked to the dopaminergic system. It is proposed to indirectly stimulate dopamine D2 receptors.[1] This action likely modulates the indirect pathway of the basal ganglia, which plays a role in motor control and pain processing. The indirect pathway originates from D2 receptor-expressing spiny projection neurons in the striatum.
Clonidine Signaling Pathway
Clonidine is a direct agonist of alpha-2 adrenergic receptors, which are G-protein coupled receptors.[4][5] Activation of these receptors, located on presynaptic and postsynaptic neurons in the central and peripheral nervous systems, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This cascade ultimately results in a reduction of neurotransmitter release, including substance P and glutamate, from nociceptive primary afferent terminals, thereby dampening the transmission of pain signals.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain used to screen for analgesic activity.
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Male mice are acclimatized to the laboratory environment before the experiment.
-
Drug Administration: A group of mice is treated with the test compound (this compound or clonidine) at various doses, while a control group receives a vehicle. The administration route can be oral (p.o.) or intraperitoneal (i.p.).
-
Waiting Period: A specific time is allowed for the drug to be absorbed and exert its effect, typically ranging from 30 to 60 minutes.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally to induce a characteristic stretching and writhing behavior.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a predetermined period (e.g., 10-20 minutes).
-
Data Analysis: The percentage of antinociceptive activity is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Number of writhes in treated group) / Mean number of writhes in control group ] x 100. The ED50 value is then determined from the dose-response curve.
Tail-Flick Test
This test is a measure of spinal reflex to a thermal stimulus and is used to assess the efficacy of centrally acting analgesics.
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Rats or mice are gently restrained, often in a specialized device, allowing the tail to be exposed.
-
Baseline Measurement: A radiant heat source is focused on a specific portion of the tail. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compound (e.g., clonidine) or a vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Latency Measurement: At predetermined time intervals after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100. The ED50 value is determined from the dose-response curve.
Conclusion
This compound and clonidine represent two distinct approaches to achieving antinociception. This compound's novel mechanism, involving the indirect modulation of the dopaminergic system, presents a potential new avenue for analgesic drug development. Clonidine, a well-characterized alpha-2 adrenergic agonist, demonstrates potent antinociceptive effects through a different and established pathway. The quantitative data and experimental protocols provided in this guide offer a foundation for further comparative studies and the exploration of these and similar compounds for pain management.
References
- 1. α‐Adrenoceptor and opioid receptor modulation of clonidine‐induced antinociception | Semantic Scholar [semanticscholar.org]
- 2. alpha-Adrenoceptor and opioid receptor modulation of clonidine-induced antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MD-354 potentiates the antinociceptive effect of clonidine in the mouse tail-flick but not hot-plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral nociceptive effects of alpha 2-adrenergic receptor agonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the alpha2-adrenergic receptor agonists clonidine and rilmenidine, and antagonists yohimbine and efaroxan, on the spinal cholinergic receptor system in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FR64822's Antinociceptive Profile in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel, non-opioid analgesic compound, FR64822, with other established analgesics across various preclinical pain models. The data presented herein is intended to offer an objective evaluation of FR64822's efficacy and potential mechanisms of action, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Executive Summary
FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, demonstrates a unique antinociceptive profile. It exhibits potent activity in a chemically-induced visceral pain model (acetic acid writhing test) but shows limited efficacy in thermal pain models (tail flick test). This profile is comparable to the non-opioid analgesic nefopam (B83846) and distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for FR64822 is proposed to be the indirect stimulation of dopamine (B1211576) D2 receptors, a novel pathway for non-opioid analgesia.
Data Presentation: Comparative Efficacy in Pain Models
The following tables summarize the quantitative data gathered on FR64822 and its comparators in key preclinical pain models.
Table 1: Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain, primarily mediated by peripheral mechanisms. The endpoint is the reduction in the number of abdominal writhes induced by an intraperitoneal injection of acetic acid.
| Compound | Dose (mg/kg, p.o.) | Mean Number of Writhes (± SEM) | % Inhibition | ED50 (mg/kg, p.o.) |
| FR64822 | - | - | - | 1.8 [1] |
| Nefopam | 3.5 | 16.1 ± 1.61 | - | - |
| 7.0 | 3.0 ± 0.58 | - | - | |
| Diclofenac | 10 | - | ~71.68% | - |
| 20 | 9.83 ± 0.98 | 58.47% | - | |
| 30 | - | Significant Inhibition | - | |
| Clonidine (B47849) | - | - | - | Potent, but specific ED50 in this test is variable |
Table 2: Thermal Pain Models (Hot Plate and Tail Flick Tests)
These models evaluate the response to noxious heat stimuli, primarily assessing centrally mediated analgesia. The endpoint is the latency to a withdrawal response (e.g., paw licking, tail flick).
| Compound | Test | Dose (mg/kg) | Outcome |
| FR64822 | Tail Flick | Not specified | Little antinociceptive activity [1] |
| Nefopam | Hot Plate | 7.0 (i.v.) | AUC = 632.12 ± 62.38 |
| Clonidine | Tail Flick | - | Potent antinociceptive effect (ED50 = 0.5 mg/kg, s.c.) |
| Diclofenac | Hot Plate | - | Generally ineffective in this model |
Table 3: Formalin Test in Rodents
This model assesses both acute (neurogenic) and persistent (inflammatory) pain. The endpoint is the time spent licking the formalin-injected paw during two distinct phases.
| Compound | Phase 1 (Neurogenic) | Phase 2 (Inflammatory) |
| FR64822 | Data not available | Data not available |
| Nefopam | Antinociceptive effect | Antinociceptive effect |
| Diclofenac | No significant effect | Significant inhibition |
| Clonidine | Dose-dependent reduction | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of a compound by measuring the reduction in visceral pain.
Procedure:
-
Male mice are randomly assigned to control and treatment groups.
-
Test compounds (FR64822, nefopam, diclofenac, clonidine) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.
-
After a predetermined absorption period (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching behavior) is counted for a set period, usually 15-20 minutes, starting 5 minutes after the injection.
-
The percentage inhibition of writhing is calculated using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Hot Plate Test
Objective: To evaluate the central analgesic activity of a compound against a thermal stimulus.
Procedure:
-
Mice or rats are individually placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.
-
Baseline latency is determined before drug administration.
-
Test compounds or vehicle are administered, and the latency is measured at various time points post-administration.
-
The analgesic effect is expressed as the increase in latency time or as the area under the time-course curve (AUC).
Formalin Test
Objective: To assess the effects of a compound on both acute, non-inflammatory pain and persistent, inflammatory pain.
Procedure:
-
Rodents are placed in an observation chamber to acclimate.
-
A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The amount of time the animal spends licking the injected paw is recorded in two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing neurogenic pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, representing inflammatory pain.
-
-
Test compounds or vehicle are administered prior to the formalin injection.
-
The analgesic effect is determined by the reduction in licking time in each phase compared to the control group.
Mandatory Visualizations
Proposed Signaling Pathway of FR64822
The antinociceptive effect of FR64822 is believed to be mediated by the indirect stimulation of dopamine D2 receptors. This is supported by evidence showing that its analgesic activity is attenuated by the dopamine depleting agent reserpine (B192253) and the D2 receptor antagonist sulpiride, but not by a D1 receptor antagonist.[1]
Caption: Proposed mechanism of FR64822 via indirect D2 receptor stimulation.
Experimental Workflow: Acetic Acid-Induced Writhing Test
The following diagram illustrates the sequential steps involved in the acetic acid-induced writhing test for evaluating the analgesic efficacy of FR64822 and its comparators.
References
A Comparative Guide to the In Vitro Activity of Dopamine D2 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro pharmacological profiles of selected dopamine (B1211576) D2 receptor agonists. Due to the limited availability of publicly accessible in vitro data for FR64822, this guide focuses on a selection of well-characterized D2 receptor agonists: Quinpirole, Bromocriptine, and Apomorphine. These compounds are frequently used as reference agonists in pharmacological studies.
This guide presents quantitative data on the binding affinity and functional potency of these selected agonists at the dopamine D2 receptor. Detailed experimental protocols for the key assays are provided to facilitate the replication and validation of these findings. Visual diagrams of the dopamine D2 receptor signaling pathway and a typical experimental workflow are also included to aid in the understanding of the underlying mechanisms and methodologies.
Comparative Analysis of D2 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Quinpirole, Bromocriptine, and Apomorphine at the dopamine D2 receptor. This data is compiled from various in vitro studies and provides a basis for comparing the relative potency and efficacy of these compounds.
| Compound | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Receptor Subtype Specificity |
| Quinpirole | 1 - 10 | 10 - 50 | High affinity for D2 and D3 receptors |
| Bromocriptine | 2 - 20 | 5 - 100 | Agonist at D2 receptors, partial agonist at D1 receptors |
| Apomorphine | 10 - 50 | 20 - 100 | Non-selective agonist for D1-like and D2-like receptors |
Note: The exact values for Ki and EC50 can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and specific assay parameters.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for two key in vitro assays are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard procedure for determining the binding affinity of a compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or [3H]Raclopride.
-
Test compounds (e.g., Quinpirole, Bromocriptine, Apomorphine).
-
Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D2 Receptor Activity
This protocol describes a method to assess the functional activity of a D2 receptor agonist by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of a test compound on D2 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., Quinpirole, Bromocriptine, Apomorphine).
-
A commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds.
-
Pre-treat the cells with the test compounds at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP levels against the concentration of the test compound.
-
Determine the EC50 and Emax values from the dose-response curve using non-linear regression analysis.
Visualizing the Dopamine D2 Receptor Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the dopamine D2 receptor and a typical workflow for a radioligand binding assay.
A Comparative Analysis of FR 64822 and Other Dopamine D2 Receptor Agonists
For Immediate Release
This guide presents a comparative overview of FR 64822, a novel non-opioid compound, and other well-established dopamine (B1211576) D2 receptor agonists, including Bromocriptine, Ropinirole (B1195838), and Quinpirole. This document is intended for researchers, scientists, and professionals in the field of drug development, providing available data, experimental methodologies, and a qualitative comparison to inform future research and development.
This compound has been identified as a compound with antinociceptive properties in various animal models, with its mechanism of action linked to the indirect stimulation of dopamine D2 receptors.[1] Its effects have been shown to be attenuated by the D2 receptor antagonist sulpiride, but not by the D1 receptor antagonist SCH 23390, underscoring its selectivity for the D2 signaling pathway.[1] In addition to its analgesic potential, this compound has demonstrated pro-erectile and memory-enhancing effects in rats.
While comprehensive in vitro binding affinity and functional potency data for this compound are not widely available in published literature, a comparative assessment can be made by examining its known biological effects against the well-documented pharmacological profiles of other D2 agonists.
Quantitative Data on Comparator D2 Agonists
To provide a quantitative basis for comparison, the following table summarizes the binding affinities (Kᵢ) and functional potencies (pEC₅₀) for selected, widely-studied D2 agonists. A lower Kᵢ value signifies a higher binding affinity for the D2 receptor. The pEC₅₀ value, which is the negative logarithm of the half-maximal effective concentration (EC₅₀), serves as an index of a compound's functional potency, with higher values indicating greater potency.
| Compound | Binding Affinity (Kᵢ) for D2 Receptor | Functional Potency (pEC₅₀) at D2 Receptor |
| Bromocriptine | ~8 nM (pKᵢ 8.05)[2][3] | 8.15[2][3] |
| Ropinirole | 29 nM[1] | 7.4[4] |
| Quinpirole | ~2.3 nM (K D)[5] | Data not consistently reported |
Qualitative Comparison and Known Effects
-
This compound : Distinguished by its indirect mode of D2 receptor stimulation, this compound's profile suggests a potential for neuromodulatory effects that may differ from direct agonists. Its demonstrated efficacy in animal models of pain, erectile dysfunction, and amnesia points to a broad therapeutic potential.[2] The indirect mechanism may involve the modulation of endogenous dopamine release or interaction with other components of the D2 receptor signaling complex.
-
Bromocriptine : As a potent agonist derived from an ergot alkaloid, Bromocriptine exhibits high affinity for both D2 and D3 dopamine receptors.[2][6] It is a well-established therapeutic agent for conditions such as Parkinson's disease and hyperprolactinemia.
-
Ropinirole : This non-ergoline agonist shows high selectivity for D2-like receptors (D2, D3, and D4) over D1-like receptors.[1][7] Ropinirole acts as a full agonist and is clinically used for the management of Parkinson's disease and restless legs syndrome.[4]
-
Quinpirole : A classic D2/D3 receptor agonist, Quinpirole is a staple in preclinical research for investigating the central effects of D2 receptor activation, such as induced hyperactivity and stereotyped behaviors in rodents.[8][9]
Visualizing the Molecular and Experimental Frameworks
To facilitate a deeper understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the canonical D2 receptor signaling pathway and a typical workflow for the comparative evaluation of D2 agonists.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for D2 Agonist Comparison.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in pharmacological research. The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize and compare D2 receptor agonists.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the D2 receptor by quantifying its ability to displace a specific radiolabeled ligand.
-
Biological Material : Cell membranes from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Reagents :
-
Radioligand: [³H]Spiperone or a comparable high-affinity D2 antagonist radioligand.
-
Test Compounds: this compound and comparator agonists at a range of concentrations.
-
Non-specific Control: 10 µM Haloperidol or another suitable D2 antagonist to define non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer containing physiological salt concentrations (pH 7.4).
-
-
Procedure :
-
Cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound are incubated together in a 96-well plate format.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Filters are washed with ice-cold assay buffer.
-
Radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is determined from the resulting dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[10]
cAMP Functional Assay
This functional assay measures the potency (EC₅₀) of a D2 agonist by assessing its ability to inhibit adenylyl cyclase activity, a key downstream event in the Gᵢ/ₒ-coupled D2 receptor signaling cascade.
-
Biological Material : A whole-cell system, such as CHO-K1 or HEK293 cells, stably expressing the human D2 receptor.[11]
-
Reagents :
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compounds: this compound and comparator agonists at a range of concentrations.
-
cAMP Detection Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]
-
-
Procedure :
-
Cells are plated in 96-well plates and grown to the desired density.
-
Cells are pre-incubated with varying concentrations of the test agonist.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using the chosen detection method.[12]
-
-
Data Analysis : A dose-response curve is generated by plotting the inhibition of the forskolin-stimulated cAMP signal against the agonist concentration. The EC₅₀ value is derived from this curve, representing the concentration at which the agonist elicits 50% of its maximal inhibitory effect.[11]
In Vivo Microdialysis
This advanced in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing crucial information on the neurochemical effects of a drug.
-
Experimental Model : Typically rats or mice.
-
Equipment : Stereotaxic apparatus for surgery, microdialysis probes, a precision infusion pump, and a fraction collector.
-
Analytical Method : High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the sensitive quantification of dopamine.[13][14]
-
Procedure :
-
A guide cannula is surgically implanted into a target brain region, such as the striatum or nucleus accumbens, under anesthesia.[15]
-
After a recovery period, a microdialysis probe is inserted through the cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.[13][16]
-
Dialysate samples are collected at regular intervals to establish a baseline dopamine level.
-
The test compound is administered (e.g., systemically or locally via reverse dialysis), and sample collection continues.
-
-
Data Analysis : Dopamine concentrations in the dialysate are quantified and are typically expressed as a percentage change from the pre-administration baseline to illustrate the time course of the drug's effect on dopamine release.
References
- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromocriptine mesylate | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Investigation of the Dopamine-2 Receptor Agonist Bromocriptine Binding to Dimeric D2HighR and D2LowR States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relative dopamine D1 and D2 receptor affinity and efficacy determine whether dopamine agonists induce hyperactivity or oral stereotypy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altered dopamine D2-like receptor binding in rats with behavioral sensitization to quinpirole: effects of pre-treatment with Ro 41-1049 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Opioid Mechanism of FR 64822: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profile of FR 64822 with established non-opioid and opioid analgesics. This report synthesizes available preclinical data to validate the non-opioid mechanism of this compound, highlighting its unique dopaminergic pathway of action.
Executive Summary
This compound is a novel analgesic compound that demonstrates significant antinociceptive properties in preclinical models. A critical aspect of its pharmacological profile is its non-opioid mechanism of action, which distinguishes it from traditional opioid analgesics and suggests a potentially safer therapeutic window, particularly concerning opioid-related side effects such as respiratory depression and dependence. Experimental evidence strongly indicates that this compound exerts its analgesic effects through the indirect stimulation of dopamine (B1211576) D2 receptors, offering a unique therapeutic approach to pain management. This guide provides a detailed comparison of this compound with other non-opioid analgesics, including nefopam, and highlights the experimental data that substantiates its non-opioid nature.
Data Presentation: Comparative Pharmacological Profiles
To objectively assess the non-opioid mechanism of this compound, its pharmacological data is presented alongside that of relevant comparator compounds. Nefopam is included due to its similar analgesic profile, while standard non-steroidal anti-inflammatory drugs (NSAIDs) and acetaminophen (B1664979) are presented as widely used non-opioid analgesics with different mechanisms of action. Opioid receptor binding affinities for standard opioids are provided for a clear distinction.
Table 1: Comparative Analgesic Activity in Preclinical Models
| Compound | Acetic Acid Writhing Test (ED₅₀, mg/kg, p.o.) | Tail-Flick Test (Activity) |
| This compound | 1.8 | Little antinociceptive activity |
| Nefopam | ED₅₀ of 1-30 mg/kg (s.c.) in writhing test[1] | - |
| Aspirin | Inactive in some writhing tests at non-toxic doses[2] | No significant activity in the tail-flick test |
| Acetaminophen | Inactive in some writhing tests at non-toxic doses[2] | No significant activity in the tail-flick test |
Table 2: Comparative Receptor Binding Affinities (IC₅₀/Kᵢ)
| Compound | Opioid Receptor (μ, δ, κ) | Dopamine D2 Receptor | Other Receptors of Interest |
| This compound | Negligible affinity (inferred from naloxone (B1662785) insensitivity) | Agonist (indirect stimulation)[3] | - |
| Nefopam | No significant opioid receptor binding | Analgesic effect inhibited by D2 antagonist (sulpiride)[1] | 5-HT₂C (IC₅₀: 1.4 μM), 5-HT₂A (IC₅₀: 5.1 μM), α₁-adrenergic (IC₅₀: 15.0 μM), D₁ (IC₅₀: 100 μM)[1] |
| Morphine | High affinity (μ-agonist) | - | - |
| Naloxone | High affinity (μ-antagonist) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Acetic Acid-Induced Writhing Test
This assay is a model of visceral pain used to screen for analgesic activity.
-
Animals: Male mice are acclimatized to laboratory conditions for at least one week with free access to food and water. Animals are fasted for 12-18 hours before the experiment, with continued access to water.
-
Drug Administration: Test compounds (e.g., this compound), vehicle control, or standard analgesics are administered orally (p.o.) or subcutaneously (s.c.) at various doses.
-
Induction of Writhing: Thirty to sixty minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-20 minutes, typically starting 5 minutes after the injection.
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing for each drug-treated group is calculated relative to the vehicle-treated control group. The ED₅₀ (the dose that produces 50% of the maximal effect) is then determined.
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus and is used to evaluate centrally acting analgesics.
-
Animals: Male rats or mice are used. The animals are gently restrained, often in a specialized device, with their tails exposed.
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to a specific point on the animal's tail.
-
Procedure: The animal's tail is positioned in the apparatus. The heat source is activated, and a timer starts simultaneously. The latency to the "flick" or withdrawal of the tail from the heat source is recorded automatically by a sensor.
-
Cut-off Time: To prevent tissue damage, a maximum exposure time (cut-off time) is set, typically around 10-15 seconds. If the animal does not flick its tail within this time, the heat source is turned off, and the maximum latency is recorded.
-
Drug Administration: Test compounds, vehicle, or positive controls are administered prior to testing, and tail-flick latencies are measured at various time points after administration.
-
Data Analysis: The increase in tail-flick latency after drug administration compared to baseline or vehicle control is used as a measure of analgesic activity.
Opioid Receptor Binding Assay (Competitive Binding)
This in vitro assay determines the affinity of a test compound for opioid receptors.
-
Preparation of Membranes: Brain tissue (e.g., from rats) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which contain the opioid receptors.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for a specific opioid receptor subtype (e.g., [³H]DAMGO for μ-opioid receptors) is used.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value, which represents the affinity of the test compound for the receptor.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the analgesic action of this compound.
Experimental Workflow for Validating Non-Opioid Mechanism
Caption: Experimental workflow for the validation of this compound's non-opioid mechanism.
Logical Relationship for Non-Opioid Mechanism Validation
Caption: Logical framework for validating the non-opioid mechanism of this compound.
Conclusion
The available preclinical data strongly support the classification of this compound as a non-opioid analgesic. Its potent activity in the acetic acid writhing test, coupled with its lack of significant activity in the tail-flick test, suggests a primary peripheral or non-spinal site of action, distinguishing it from classic centrally acting opioids. The insensitivity of its analgesic effect to the opioid antagonist naloxone is a critical piece of evidence that rules out a direct interaction with opioid receptors. Furthermore, the identification of its agonistic activity at dopamine D2 receptors provides a clear, alternative mechanism of action. This unique pharmacological profile makes this compound a promising candidate for further development as a novel analgesic with a potentially improved safety profile compared to traditional opioid medications. Further studies to quantify its binding affinity at opioid and dopamine receptors are warranted to fully elucidate its molecular pharmacology.
References
FR 64822: A Head-to-Head Comparison with Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
FR 64822 is a novel, non-opioid analgesic compound that has demonstrated significant antinociceptive properties in preclinical studies. This guide provides a comparative analysis of this compound against standard analgesics, focusing on available efficacy data. The information is intended to offer a quantitative and methodological overview for researchers in the field of pain management and drug development.
Quantitative Efficacy Comparison
The primary model for which comparative data is available is the acetic acid-induced writhing test in mice. This assay is a widely used model of visceral pain. The efficacy of an analgesic in this test is typically expressed as the ED50, which is the dose required to produce a 50% reduction in the number of writhes.
| Compound | Class | ED50 (mg/kg, p.o.) in Acetic Acid Writhing Test (Mice) |
| This compound | Novel Non-Opioid (Dopamine D2 Receptor Modulator) | 1.8 |
| Indomethacin | NSAID | Variable, with significant inhibition at 10 mg/kg[1][2] |
| Morphine | Opioid | Variable, with significant inhibition at 5 mg/kg (s.c.)[3][4] |
| Nefopam | Non-Opioid Analgesic | Effective at 3.5 mg/kg and 7 mg/kg (i.v.)[5] |
Note: The ED50 values for standard analgesics can vary between studies due to differences in experimental protocols. The data presented for Indomethacin and Morphine reflect doses showing significant analgesic effects, as direct ED50 values for oral administration in a directly comparable study were not available in the initial search.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This protocol outlines the general procedure for evaluating the analgesic efficacy of a compound using the acetic acid-induced writhing test.
1. Animals:
-
Male Swiss albino mice (or other appropriate strain) weighing 20-25g are used.[2]
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
A period of acclimatization is allowed before the experiment.
2. Drug Administration:
-
Test compounds (e.g., this compound), standard analgesics (e.g., Indomethacin, Morphine), or vehicle (control) are administered to different groups of mice.
-
The route of administration (e.g., oral - p.o., intraperitoneal - i.p., subcutaneous - s.c.) and the pre-treatment time are critical parameters and should be consistent within a study. For this compound, oral administration was used.
3. Induction of Writhing:
-
Following the pre-treatment period (typically 30-60 minutes), a solution of acetic acid (e.g., 0.6-1% v/v in saline) is injected intraperitoneally.[4][6]
-
The injection of acetic acid induces a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[4][6]
4. Observation and Data Collection:
-
Immediately after the acetic acid injection, mice are placed in an observation chamber.
-
The number of writhes is counted for a defined period, typically 10-20 minutes, starting 5-10 minutes after the injection.[2]
5. Data Analysis:
-
The mean number of writhes for each treatment group is calculated.
-
The percentage of inhibition of writhing is determined for each drug-treated group compared to the vehicle-treated control group.
-
The ED50 value is calculated using an appropriate statistical method, such as probit analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-mediated analgesia and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for this compound-mediated analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 3. scribd.com [scribd.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Evidence for Immunosuppressive Activity of FR64822 in Mice: A Comparative Analysis with Standard Immunosuppressants
For researchers, scientists, and drug development professionals, this guide addresses the inquiry into the 50% effective dose (ED50) of FR64822 as an immunosuppressant in mice. Despite a thorough review of the scientific literature, no studies were identified that have investigated or established the immunosuppressive properties of FR64822. The existing research on this compound has primarily focused on its antinociceptive (pain-relieving) effects.
This comparison guide, therefore, aims to provide a valuable resource by:
-
Presenting the established ED50 values for well-characterized immunosuppressive agents, cyclosporine and tacrolimus (B1663567), in murine models.
-
Detailing the standard experimental protocols employed to determine the ED50 of a potential immunosuppressive compound in mice.
-
Providing a visual workflow of the experimental process for such a determination.
Comparative Efficacy of Standard Immunosuppressants in Mice
To offer a frame of reference for the potency of immunosuppressive drugs in murine models, the following table summarizes the ED50 values for cyclosporine and tacrolimus, two widely used immunosuppressants. It is important to note that ED50 values can vary depending on the specific experimental model and endpoint used.
| Immunosuppressive Agent | Mouse Model/Assay | ED50 | Route of Administration | Reference |
| Cyclosporine | Delayed Hypersensitivity Response | 89 mg/kg/day | Oral | [1] |
| Tacrolimus | Vascularized Composite Allotransplantation | ~3-5 mg/kg/day | Intraperitoneal | [2] |
Experimental Protocol for Determining ED50 of an Immunosuppressant in Mice
The following is a generalized protocol that would be employed to determine the immunosuppressive ED50 of a test compound like FR64822 in a murine model. The specific details of the model would depend on the compound's suspected mechanism of action.
Animal Model Selection
A variety of mouse models can be utilized to assess immunosuppressive activity.[3][4][5] The choice of model depends on the specific aspect of the immune response being targeted. Common models include:
-
Allograft Models: Skin, heart, or islet transplantation models are considered the gold standard for assessing the efficacy of immunosuppressants in preventing organ rejection.[3]
-
Delayed-Type Hypersensitivity (DTH) Response: This model assesses the effect of a compound on T-cell mediated inflammation.[1][4]
-
Autoimmune Disease Models: Models for diseases like experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or collagen-induced arthritis for rheumatoid arthritis can be used to evaluate a compound's ability to suppress autoimmune responses.[6]
Dose-Response Study Design
-
Animal Subjects: A sufficient number of genetically similar mice (e.g., C57BL/6 or BALB/c) of the same age and sex are randomly assigned to different treatment groups.
-
Treatment Groups:
-
Vehicle control group (receiving the solvent in which the drug is dissolved).
-
Multiple dose groups of the test compound (e.g., FR64822) spanning a range of expected effective concentrations.
-
Positive control group receiving a known immunosuppressant (e.g., cyclosporine or tacrolimus).
-
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration.
Assessment of Immunosuppressive Effect
The primary endpoint for determining the ED50 will vary with the chosen model:
-
In Allograft Models: Graft survival is the primary endpoint. The time to rejection is recorded for each animal.
-
In DTH Models: The degree of swelling at the site of antigen challenge (e.g., ear or footpad) is measured.
-
In Autoimmune Models: Clinical scores of disease severity are monitored over time.
Data Analysis and ED50 Calculation
The collected data is used to generate a dose-response curve, plotting the dose of the compound against the measured effect (e.g., percentage of graft survival, inhibition of swelling, reduction in clinical score). The ED50 is then calculated as the dose of the compound that produces 50% of the maximal observed effect.
Experimental Workflow for ED50 Determination
The following diagram illustrates a typical workflow for determining the ED50 of a potential immunosuppressive compound.
Conclusion
While FR64822 has a documented ED50 for its antinociceptive effects in mice, there is currently no publicly available scientific evidence to confirm its activity as an immunosuppressant or to establish an ED50 for such an effect. Researchers interested in the potential immunosuppressive properties of FR64822 would need to conduct de novo studies following established protocols, such as those outlined in this guide. For comparative purposes, the provided data on cyclosporine and tacrolimus offer a benchmark for the potency of known immunosuppressive agents in murine models.
References
- 1. Pharmacodynamics of cyclosporine-ketoconazole interaction in mice. Combined therapy potentiates cyclosporine immunosuppression and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of single-agent immunosuppressive regimens in a murine model of vascularized composite allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Inflammatory Effects of Oral-Formulated Tacrolimus in Mice with Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of FR64822: A Comparative Analysis of Antinociceptive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antinociceptive properties of the novel non-opioid compound FR64822 against other established analgesic agents. The following sections detail the performance of these compounds in preclinical models of pain, outline the experimental methodologies used for their evaluation, and visualize their known signaling pathways. All quantitative data is presented in standardized tables for ease of comparison.
Quantitative Comparison of Antinociceptive Efficacy
The antinociceptive effects of FR64822 and comparator drugs were primarily evaluated using the acetic acid-induced writhing test in mice, a model of visceral pain. The tail flick test, a measure of spinal reflex to a thermal stimulus, was also used to characterize the central analgesic activity of these compounds.
Acetic Acid-Induced Writhing Test
This test measures the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid. The ED50 value represents the dose of a drug that produces a 50% reduction in the number of writhes.
| Compound | ED50 (mg/kg, p.o.) | Species | Citation |
| FR64822 | 1.8 | Mouse | [1] |
| Nefopam | 2.56 (s.c.) | Mouse | |
| Clonidine | 0.0003 (i.p.) | Mouse | |
| Morphine | 0.124 (i.p.) | Mouse | |
| Acetaminophen | 61.30 (i.p.) | Mouse | |
| Acetylsalicylic Acid (Aspirin) | Not explicitly found as ED50, but effective at 100 mg/kg (p.o.) | Mouse |
Tail Flick Test
This assay measures the latency of a rodent to withdraw its tail from a noxious heat source. An increase in latency indicates an antinociceptive effect.
| Compound | Effective Dose / Observation | Species | Citation |
| FR64822 | Little antinociceptive activity | Rat/Mouse | [1] |
| Nefopam | Weak, but significant elevation of response latencies at 10-20 mg/kg (i.p.) | Mouse | |
| Clonidine | Significant increase in tail flick latency at 30 µg/kg | Naked Mole Rat | |
| Morphine | Significant increase in tail flick latency at 1.5 mg/kg and 3 mg/kg (i.p.) | Rat |
Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of a test compound.
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound, vehicle (control), or a reference analgesic is administered, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching response) is counted for a set period, usually 20-30 minutes, starting 5-10 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated for each treated group compared to the control group.
Tail Flick Test
Objective: To assess the central analgesic activity of a test compound.
Animals: Rats or mice.
Apparatus: A tail flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.
Procedure:
-
The animal is gently restrained, and its tail is positioned over the radiant heat source.
-
A baseline latency for the tail flick response is determined before drug administration.
-
The test compound, vehicle, or a reference analgesic is administered.
-
At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), the radiant heat stimulus is applied to the tail.
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.
-
A cut-off time is established to prevent tissue damage.
-
The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data.
Signaling Pathways and Mechanisms of Action
FR64822
FR64822 is a novel non-opioid compound with a unique mechanism of action. Its antinociceptive effects are primarily mediated through the indirect stimulation of dopamine (B1211576) D2 receptors.[1] Pretreatment with a dopamine D2 receptor antagonist, sulpiride, significantly reduces the antinociceptive activity of FR64822.[1] However, it does not appear to interact with dopamine D1, serotonergic, adrenergic, or opioid receptors.[1]
Nefopam
Nefopam is a centrally acting, non-opioid analgesic. Its mechanism is complex and involves the inhibition of the reuptake of serotonin, norepinephrine (B1679862), and dopamine, thereby enhancing the activity of descending pain-modulating pathways.[2] It also interacts with voltage-gated sodium and calcium channels.
Clonidine
Clonidine is an alpha-2 adrenergic receptor agonist. Its antinociceptive effects are primarily mediated by the activation of these receptors in the brain and spinal cord, which leads to a reduction in the release of norepinephrine and substance P, key neurotransmitters in pain signaling.
Experimental Workflow
The general workflow for the in vivo assessment of antinociceptive compounds is as follows:
References
Assessing the Specificity of FR 64822 for Dopamine D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the receptor specificity of the novel non-opioid antinociceptive compound, FR 64822, with a focus on the dopamine (B1211576) D2 receptor. While direct, quantitative binding affinity data for this compound is not publicly available, this document outlines the known mechanistic information and presents a comparative analysis of well-characterized dopamine D2 receptor ligands. This guide serves as a methodological reference for researchers aiming to characterize the selectivity of novel compounds like this compound.
Understanding this compound's Mechanism of Action
This compound (N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine) has been identified as a compound with antinociceptive properties. Preliminary studies suggest that its mechanism of action involves the indirect stimulation of dopamine D2 receptors. This is supported by findings where the antinociceptive effects of this compound were significantly diminished by pretreatment with the dopamine D2 receptor antagonist, sulpiride. Conversely, the dopamine D1 receptor antagonist, Sch23390, did not produce a similar reduction in its activity, suggesting a degree of selectivity for the D2 over the D1 receptor pathway.
To rigorously assess the specificity of this compound, direct binding studies are essential to quantify its affinity for a panel of receptors. In the absence of such data for this compound, we present a comparative analysis of established dopamine D2 receptor antagonists to illustrate the principles of specificity assessment.
Comparative Analysis of Dopamine D2 Receptor Antagonists
To provide a benchmark for specificity, this section details the binding profiles of three well-characterized antipsychotic drugs known to interact with dopamine D2 receptors: Haloperidol, Chlorpromazine, and Clozapine. The binding affinity is represented by the inhibition constant (Ki), where a lower value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Dopamine Receptor Antagonists
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor |
| Haloperidol | ~1800 | ~1.5 | ~0.7 | ~5 |
| Chlorpromazine | ~24 | ~3.5 | ~7.8 | ~3.8 |
| Clozapine | ~85 | ~125 | ~250 | ~21 |
Note: The Ki values are approximate and can vary depending on the experimental conditions and radioligand used.
This table demonstrates the varying degrees of selectivity of these compounds. For instance, Haloperidol shows significantly higher affinity for D2, D3, and D4 receptors compared to the D1 receptor. Chlorpromazine has a broader profile with relatively high affinity for all listed dopamine receptor subtypes. Clozapine exhibits a notably higher affinity for the D4 receptor compared to the other subtypes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound specificity. Below are standard protocols for key in vitro assays.
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compound (this compound or comparators).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 receptor ligand (e.g., 10 µM Haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assay
This assay determines the functional effect of a compound on the G-protein coupled signaling pathway of the D2 receptor.
-
Objective: To assess whether a test compound acts as an agonist, antagonist, or inverse agonist at the dopamine D2 receptor by measuring its effect on cAMP levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
Dopamine (as a reference agonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin and, for antagonist mode, a fixed concentration of dopamine (typically the EC80).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D2 receptor upon ligand binding, providing insight into another important signaling pathway.
-
Objective: To determine if a test compound induces β-arrestin recruitment to the dopamine D2 receptor.
-
Materials:
-
Cells co-expressing the human dopamine D2 receptor fused to a reporter fragment (e.g., a fragment of luciferase or β-galactosidase) and β-arrestin fused to the complementary reporter fragment.
-
Test compound.
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor-β-arrestin interaction.
-
Add the substrate for the reporter enzyme.
-
Measure the signal (e.g., luminescence or color change) using a plate reader.
-
An increase in signal indicates the recruitment of β-arrestin to the receptor.
-
Determine the EC50 value for the test compound.
-
Visualizing Key Concepts
Diagram 1: Dopamine D2 Receptor Signaling Pathways
Caption: Dopamine D2 receptor signaling cascades.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Diagram 3: Logic for Assessing Receptor Specificity
Caption: Decision-making process for specificity assessment.
Safety Operating Guide
Unable to Identify Specific Guidance for "FR 64822"
Initial searches for "FR 64822" did not yield specific disposal procedures for a substance or product with this designation. The term "FR" followed by a number often refers to a citation for the Federal Register, a daily publication of the United States federal government that issues proposed and final administrative regulations of federal agencies.
Further investigation to identify a specific Federal Register document corresponding to "64822" was unsuccessful. Searches for "Federal Register 64822" and "this compound chemical" did not retrieve a singular, relevant document. The search results indicated various Federal Register notices with different volume and page numbers, none of which corresponded directly to the user's query.
Without a specific substance, chemical, or regulated item identified from a corresponding Federal Register notice, it is not possible to provide the requested essential safety and logistical information, including operational and disposal plans. The core requirements of the request, such as summarizing quantitative data, detailing experimental protocols, and creating visualizations for signaling pathways or experimental workflows, are contingent on the availability of this specific information.
Researchers, scientists, and drug development professionals seeking information on proper disposal procedures should refer to the specific Safety Data Sheet (SDS) for the substance . Additionally, institutional Environmental Health and Safety (EHS) departments provide guidance and protocols for waste management in compliance with federal, state, and local regulations. General laboratory safety manuals and resources from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are also primary sources for chemical handling and disposal information.
To obtain the necessary information, please verify the identifier "this compound" and provide a more specific name of the substance or a correct citation for the Federal Register notice of interest.
Essential Safety and Handling Guidelines for FR 64822
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of FR 64822 (CAS No. 102671-35-2), a potent dopamine (B1211576) D2 receptor agonist. Given the neuroactive properties of this compound, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a neuroactive compound that selectively targets dopamine D2 receptors.[1][2][3][4] While a specific Safety Data Sheet (SDS) is not publicly available, its pharmacological class necessitates handling it as a potent compound with potential for significant physiological effects if improperly handled.[5][6][7]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin absorption, a potential route of exposure.[8] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles of the compound.[8][9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Essential when handling the compound as a powder or when aerosolization is possible. |
| Body Protection | A fully buttoned lab coat, disposable sleeves, and appropriate footwear | Minimizes skin contact and contamination of personal clothing.[10] |
Safe Handling and Operational Plan
A designated and clearly marked area should be established for the handling of this compound. Access to this area should be restricted to authorized personnel only.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: All weighing and aliquoting of solid this compound must be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure adequate ventilation.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Remove and dispose of all contaminated disposable materials according to the disposal plan. Wash hands and any exposed skin thoroughly with soap and water.
Emergency Procedures
Emergency Response Plan:
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department immediately. |
Disposal Plan
All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).[2][4] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][11]
Simplified Dopamine D2 Receptor Signaling:
Caption: this compound Activation of Dopamine D2 Receptor Pathway.
General Experimental Workflow for In Vitro Studies:
Caption: In Vitro Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 3. What are D2 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. agnopharma.com [agnopharma.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. westliberty.edu [westliberty.edu]
- 10. msds.carboline.com [msds.carboline.com]
- 11. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
